Cefazedone
Description
This compound is a semisynthetic first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd; structure
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLCNEGVSVJLDN-MLGOLLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63521-15-3 (mono-hydrochloride salt) | |
| Record name | Cefazedone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50204733 | |
| Record name | Cefazedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56187-47-4 | |
| Record name | Cefazedone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56187-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefazedone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefazedone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13778 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefazedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFAZEDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y86X0D799 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cefazedone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Cefazedone, a first-generation cephalosporin antibiotic. The document details the core chemical reactions, starting materials, and intermediates, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthetic steps are provided, alongside visual representations of the synthesis pathways and experimental workflows using Graphviz diagrams.
Introduction
This compound is a semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its synthesis primarily originates from the versatile starting material, 7-aminocephalosporanic acid (7-ACA), which serves as the core structural motif for a vast array of cephalosporin derivatives.[3][4] This guide will explore two prominent synthetic routes to this compound, detailing the necessary reagents, reaction conditions, and expected outcomes.
Synthesis of the Core Intermediate: 7-Aminocephalosporanic Acid (7-ACA)
The industrial production of 7-ACA, the essential precursor for this compound, has transitioned from chemical methods to more environmentally benign enzymatic processes.[5] The enzymatic hydrolysis of Cephalosporin C (CPC) is a widely adopted method.
Enzymatic Synthesis of 7-ACA from Cephalosporin C
A common enzymatic approach involves a two-step conversion using immobilized enzymes. In the first step, D-amino acid oxidase converts CPC to glutaryl-7-aminocephalosporanic acid (GL-7-ACA). Subsequently, GL-7-ACA acylase hydrolyzes GL-7-ACA to yield 7-ACA. This enzymatic process is favored due to its high yields and mild reaction conditions.
This compound Synthesis Pathway I
This synthetic route, detailed in patent CN110563750A, involves a two-step process starting from 7-ACA and two key intermediates, designated as Compound II and Compound IV.
Step 1: Synthesis of Intermediate Compound III
The first step involves the reaction of 7-ACA with a silylating agent (Compound II) in the presence of a catalytic system to form the silylated intermediate, Compound III.
Experimental Protocol:
-
A catalytic system, such as boron trifluoride-dimethyl carbonate complex (2 mol), is dissolved in dimethyl carbonate (150 ml).
-
Compound II (132.26 g, 1 mol), a silylating agent, is added to the solution and stirred at room temperature until dissolved.
-
The reaction mixture is cooled to a low temperature (0-15 °C), and an acid like formic acid (1 mol) is added.
-
7-ACA (272.29 g, 1 mol) is then slowly added dropwise while maintaining the low temperature.
-
The reaction is allowed to proceed for 1-1.5 hours.
-
Upon completion, the reaction mixture is transferred into water.
-
The pH is adjusted to 3.8 with ammonia water to induce crystallization.
-
The crystals are allowed to grow for 1 hour, then filtered, washed with purified water, and dried under vacuum to yield Compound III.
Step 2: Synthesis of this compound (I)
The final step involves the reaction of the silylated intermediate (Compound III) with an activated side-chain precursor (Compound IV) to yield this compound.
Experimental Protocol:
-
Toluene (200 ml) and 2-iodophenylboronic acid (0.01-0.21 mol) are added to a clean reaction vessel.
-
Compound IV (e.g., 210.93 g, 1.06 mol), the activated side-chain, is added to the mixture.
-
Compound III (e.g., 327.21 g, 0.95 mol) is then slowly added.
-
The reaction mixture is refluxed for 5-6 hours.
-
After the reaction is complete, it is cooled to room temperature.
-
Purified water is added, leading to the precipitation of a solid.
-
The solid is filtered, washed with purified water, and then recrystallized from ethanol.
-
The final product, this compound (I), is dried under vacuum.
Quantitative Data for Synthesis Pathway I
| Step | Product | Molar Yield (%) | Purity (%) | Max Single Impurity (%) | Reference |
| 1 | Compound III | 86 | 98.7 | 0.23 | |
| 2 | This compound (I) | 85 - 93 | 99.5 - 99.9 | 0.04 - 0.18 |
This compound Synthesis Pathway II
This alternative synthetic route, described in patent CN104230958A, involves the synthesis of the side-chain precursor first, followed by its condensation with a modified 7-ACA core.
Step 1: Synthesis of 3,5-dichloro-4-pyridone
The synthesis begins with the chlorination of 4-pyridone.
Experimental Protocol:
-
Dissolve 4-pyridone (5 g) in chloroform (300 ml).
-
Add chlorine bleach liquor (50-100 ml) and shake the mixture for 40-60 seconds.
-
Allow the layers to separate.
-
Partially evaporate the solvent from the organic layer under reduced pressure.
-
Allow the solution to stand for crystallization to obtain 3,5-dichloro-4-pyridone.
Step 2: Synthesis of (3,5-dichloro-4-pyridone-1-yl)acetic acid
The synthesized 3,5-dichloro-4-pyridone is then reacted with monochloroacetic acid.
Experimental Protocol:
-
In a three-necked flask, add distilled water (60 ml) and heat to 75°C.
-
Add 3,5-dichloro-4-pyridone (6.56 g) and monochloroacetic acid (5.2 g).
-
Adjust the pH to 8.5 with a saturated solution of Na2S2O3.
-
Stir the reaction mixture for 1 hour.
-
Pour the reaction solution into ice water and filter.
-
Adjust the pH of the filtrate to 2.2 with sulfuric acid.
-
Partially evaporate the solvent under reduced pressure to induce crystallization, yielding (3,5-dichloro-4-pyridone-1-yl)acetic acid.
Step 3: Synthesis of 7-amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl)-3-cephem-4-carboxylic acid
This intermediate is synthesized by reacting 7-ACA with 5-mercapto-2-methyl-1,3,4-thiadiazole.
Experimental Protocol:
-
Cool N,N-dimethyl-p-toluidine (DCPA, 14.8 g) to 14°C.
-
Add 5-mercapto-2-methyl-1,3,4-thiadiazole (1.59 g) and allow it to dissolve.
-
Add acetonitrile (6.0 ml) and cool the solution to 15°C.
-
Add 7-ACA (2.72 g) and more acetonitrile (10.0 ml).
-
Stir the mixture at 25-27°C for 30 minutes.
-
Pour the reaction solution into ice-water (80 g) and refrigerate overnight.
-
Adjust the pH to 4.0 with 25% aqueous ammonia and stir for 1 hour under ice-cooling.
-
Filter the resulting precipitate, wash with cold water and acetone, and dry to obtain the product.
Step 4: Final Condensation to this compound
The final step involves the condensation of the intermediates prepared in the previous steps.
Experimental Protocol:
-
In a single-port bottle, add water (50 ml), 7-(3,5-bis-chloro-4-pyridone-1-ethanamide)-cephemcarboxylic acid (4.5 g), and 5-methyl-2-sulfydryl-1,3,4-thiadiazole (1.1 g).
-
Adjust the pH to 6 with a saturated sodium bicarbonate solution.
-
Heat the mixture to 70°C and reflux for 1.5 hours.
-
After cooling, add ice water and aluminum oxide (2 g), and stir for 40 minutes.
-
Filter off the aluminum oxide to obtain a faint yellow reaction solution.
-
Adjust the pH to 2.5 with concentrated hydrochloric acid to precipitate the solid.
-
Dissolve the solid in a saturated sodium bicarbonate solution and re-precipitate by slowly adding concentrated hydrochloric acid to yield this compound.
Quantitative Data for Synthesis Pathway II
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1 | 3,5-dichloro-4-pyridone | 75.5 - 76 | - | |
| 4 | This compound | 71 | 93 |
Conclusion
The synthesis of this compound can be achieved through multiple pathways, primarily utilizing 7-ACA as the core building block. The choice of a specific synthetic route in an industrial setting would depend on factors such as cost-effectiveness, scalability, and the desired purity of the final product. The enzymatic production of 7-ACA represents a significant advancement in creating a more sustainable and environmentally friendly process for the manufacturing of cephalosporin antibiotics. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals involved in the development and optimization of this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-ACA patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. 7-ACA - Wikipedia [en.wikipedia.org]
- 5. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Cefazedone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core scientific and technical aspects of Cefazedone, a first-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities.
Core Molecular and Physicochemical Properties
This compound is a semi-synthetic cephalosporin characterized by its broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[1] Its fundamental properties are summarized below.
Molecular Formula and Structure
The molecular formula for this compound is C₁₈H₁₅Cl₂N₅O₅S₃ .[1][2]
Quantitative Physicochemical Data
A summary of key physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development, analytical method design, and understanding its pharmacokinetic profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅Cl₂N₅O₅S₃ | [1][2] |
| Molar Mass | 548.44 g/mol | |
| Density | 1.78 g/cm³ (Predicted) | |
| Melting Point | 157 - 160°C | |
| pKa | 2.61 ± 0.50 (Predicted) | |
| Appearance | White to Off-White Solid | |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
As a member of the β-lactam class of antibiotics, this compound's primary mechanism of action is the disruption of bacterial cell wall synthesis. This process is critical for bacterial viability, and its inhibition leads to cell lysis and death.
The key steps in this compound's mechanism of action are as follows:
-
Targeting Penicillin-Binding Proteins (PBPs): this compound targets and binds to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.
-
Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By binding to these enzymes, this compound inhibits their transpeptidase activity.
-
Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
The following diagram illustrates the signaling pathway of this compound's antibacterial action.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Protocols
This section outlines methodologies for the synthesis and analytical quantification of this compound, providing a foundation for laboratory-scale preparation and quality control.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A representative method involves the reaction of key intermediates, as described in the patent literature. The general workflow is as follows:
-
Preparation of Intermediate III: This step involves dissolving a catalytic system, such as a boron trifluoride-dimethyl carbonate complex, in dimethyl carbonate. A compound (II) is added and dissolved at room temperature. The temperature is then lowered, and an acid (e.g., formic acid or glacial acetic acid) is introduced, followed by the slow addition of 7-aminocephalosporanic acid (7-ACA). The reaction proceeds at a low temperature (0-10 °C) for approximately 1-1.5 hours. Post-reaction workup, including pH adjustment with ammonia water to induce crystallization, filtration, washing, and drying, yields compound III.
-
Final Synthesis of this compound (I): Compound III is reacted with a compound (IV) in the presence of 2-iodophenylboronic acid and an organic solvent such as toluene or dichloromethane. The reaction mixture is refluxed for 5-6 hours. After cooling, the product is purified by washing with water, filtration, and recrystallization from ethanol, followed by vacuum drying to yield this compound.
The following diagram outlines the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method can be used for the quantification of this compound in pharmaceutical formulations. While specific parameters may need optimization, a general protocol for cephalosporins is provided below.
-
Chromatographic System:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate or 0.04 M phosphate buffer) and an organic solvent (e.g., acetonitrile). The ratio and pH should be optimized for best separation. For example, a ratio of 95:5 (v/v) buffer to acetonitrile at a pH of 5.6 has been used for some cephalosporins.
-
Flow Rate: Typically around 0.8 - 1.3 mL/min.
-
Detection: UV detection at a wavelength of approximately 250 nm.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., de-ionized water) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across a desired concentration range (e.g., 0.5-50 µg/mL).
-
Sample Solution: Accurately weigh the pharmaceutical formulation powder and dissolve it in the solvent to achieve a concentration within the calibration range. Sonication may be required to ensure complete dissolution.
-
Filtration: All solutions should be filtered through a 0.45 µm filter before injection into the HPLC system.
-
-
Analysis and Quantification:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
This technical guide provides a foundational understanding of this compound for scientific and professional audiences. For specific applications, further optimization and validation of the described protocols are recommended.
References
Cefazedone Solubility: A Technical Guide for Researchers
For immediate release
This in-depth technical guide provides a comprehensive overview of the solubility of Cefazedone, a first-generation cephalosporin antibiotic. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and visualizes key biological and chemical pathways associated with this compound.
Quantitative Solubility Data
The solubility of this compound has been reported in various solvents, with the highest solubility observed in dimethyl sulfoxide (DMSO). The available data is summarized in the table below for easy comparison. It is important to note that for some common solvents, only qualitative descriptions are available in the public domain, indicating a need for further experimental determination.
| Solvent/System | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Remarks | Source(s) |
| Organic Solvents | |||||
| Dimethyl sulfoxide (DMSO) | Not Specified | 100 | 182.34 | Sonication is recommended. | [1] |
| Dimethyl sulfoxide (DMSO) | Not Specified | 125 | 227.92 | - | [2] |
| Methanol | Not Specified | Slightly Soluble | - | Qualitative description. | [3] |
| Aqueous Systems & In Vivo Formulations | |||||
| Water | Not Specified | - | - | Data not readily available. | |
| Ethanol | Not Specified | - | - | Data not readily available. | |
| Acetone | Not Specified | - | - | Data not readily available. | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | ≥ 2.08 | 3.79 | Clear solution; saturation unknown. Recommended for in vivo studies. | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 | 3.79 | Clear solution; saturation unknown. | [4] |
| 10% DMSO + 90% Corn Oil | Not Specified | ≥ 2.08 | 3.79 | Clear solution; saturation unknown. |
Note: The molecular weight of this compound is 548.44 g/mol . Molar solubility was calculated based on this value.
Experimental Protocols for Solubility Determination
Accurate determination of drug solubility is crucial for drug development. The following are detailed methodologies for key experiments relevant to determining the solubility of cephalosporins like this compound.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the saturated solution is then determined.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, phosphate buffer at various pH levels, ethanol). The amount of excess solid should be sufficient to maintain a saturated solution throughout the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the excess solid by centrifugation at a high speed or by filtration using a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the drug.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility of this compound in the solvent by back-calculating from the measured concentration of the diluted sample.
The workflow for the shake-flask method can be visualized as follows:
References
Cefazedone: A Technical Whitepaper on a First-Generation Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core characteristics of Cefazedone, a first-generation cephalosporin antibiotic. The document details its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and methodologies for its evaluation.
Executive Summary
This compound is a semisynthetic, first-generation cephalosporin with established efficacy against a range of bacterial pathogens.[1] Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects. It demonstrates a notable activity profile against Gram-positive cocci and some Gram-negative bacilli. This whitepaper consolidates key quantitative data, outlines detailed experimental protocols for its assessment, and provides visual representations of its biochemical pathways and experimental workflows to support further research and development efforts in the field of antibacterial agents.
Chemical and Physical Properties
This compound is chemically designated as (6R,7R)-7-[[2-(3,5-dichloro-4-oxo-1-pyridinyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Its structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a feature common to all cephalosporins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅Cl₂N₅O₅S₃ | |
| Molecular Weight | 548.4 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | 157 - 160°C | |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The disruption of the cell wall integrity ultimately leads to cell lysis and bacterial death.
Figure 1: Mechanism of action of this compound. This compound inhibits Penicillin-Binding Proteins (PBPs), preventing the cross-linking of peptidoglycan precursors and disrupting bacterial cell wall synthesis.
Antibacterial Spectrum
This compound is characterized by its activity against both Gram-positive and Gram-negative bacteria, a hallmark of first-generation cephalosporins.[2] Its spectrum includes many clinically relevant pathogens.
In Vitro Activity
Studies have demonstrated that this compound possesses good activity against Gram-positive bacteria, including Staphylococcus and Streptococcus species.[2] It is also effective against certain Enterobacteriaceae, such as Escherichia coli, Klebsiella species, and Proteus mirabilis.[2] One comparative study highlighted that this compound had the most potent inhibitory effect against Gram-positive strains when compared to other first-generation cephalosporins.[3]
Table 2: Geometric Mean Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Cephalosporins
| Organism Group | This compound (µg/mL) | Cefazolin (µg/mL) | Ceftezole (µg/mL) | Cephradine (µg/mL) |
| Gram-positive strains | 0.386 | 0.894 | 0.748 | 7.884 |
| Staphylococcus aureus | 0.340 | 0.534 | 0.442 | 10.51 |
Data adapted from a comparative study on clinical isolates.
In a study of patients with community-acquired pneumonia, the MICs of this compound for the isolated pathogens ranged from 0.25 to 1 mg/L.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound has been investigated in both healthy volunteers and patient populations, with its properties being largely comparable to another first-generation cephalosporin, cefazolin.
Pharmacokinetics
This compound exhibits a relatively long serum elimination half-life, which is a favorable pharmacokinetic characteristic. A study in patients with community-acquired pneumonia provided key pharmacokinetic parameters following intravenous administration.
Table 3: Pharmacokinetic Parameters of this compound in Patients with Community-Acquired Pneumonia (2 g IV q12h)
| Parameter | Mean ± SD |
| Cmax (mg/L) | 175.22 ± 36.28 |
| T½ (h) | 1.52 ± 0.23 |
| AUC(0-∞) (mg·h/L) | 280.51 ± 68.17 |
| CL (L/h) | 7.37 ± 1.84 |
| Vd (L) | 16.06 ± 4.42 |
Data from a study in patients with mild to moderate CAP.
Pharmacodynamics
As a time-dependent antibiotic, the efficacy of this compound is primarily correlated with the duration that its free drug concentration remains above the MIC of the target pathogen (%ƒT > MIC). In the aforementioned study on community-acquired pneumonia, the average ƒT > MIC was 55.45 ± 8.12%, which was associated with a high rate of clinical cure.
Experimental Protocols
This section outlines standardized methodologies for the in vitro and in vivo evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial isolates can be determined using the agar dilution method as described in a comparative study.
Protocol: Agar Dilution MIC Assay
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 50°C. Serial twofold dilutions of the this compound stock solution are added to individual flasks of molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown overnight and then diluted to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.
Figure 2: Experimental workflow for MIC determination by agar dilution.
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.
Protocol: Time-Kill Assay
-
Inoculum Preparation: A standardized bacterial suspension is prepared as for the MIC assay.
-
Assay Setup: Test tubes containing Mueller-Hinton broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.
-
Inoculation: The prepared bacterial suspension is added to each tube to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube, serially diluted in sterile saline, and plated onto nutrient agar plates.
-
Incubation and Colony Counting: The plates are incubated overnight, and the number of viable colonies is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration and the control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mechanisms of Resistance
Resistance to cephalosporins, including this compound, primarily occurs through two mechanisms: enzymatic degradation by β-lactamases and alteration of the target PBPs.
Figure 3: Mechanisms of bacterial resistance to this compound. Resistance can occur through enzymatic degradation by β-lactamases or by alterations in the penicillin-binding proteins (PBPs) that reduce binding affinity.
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route involves the reaction of a compound (III), prepared from 7-aminocephalosporanic acid (7-ACA), with a compound (IV) to yield the final product.
Figure 4: A simplified workflow for the chemical synthesis of this compound.
Conclusion
This compound remains a relevant first-generation cephalosporin with a well-characterized profile. Its bactericidal activity, favorable pharmacokinetics, and established clinical efficacy underscore its utility in treating susceptible bacterial infections. This technical guide provides a foundational resource for researchers and drug development professionals, offering key data and methodologies to inform future studies and applications of this important antibiotic. Further research into contemporary susceptibility patterns and potential new indications would be valuable in the context of evolving antimicrobial resistance.
References
- 1. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiological activity of this compound as compared to cefazolin and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study Using MIC Test for this compound and other First Generation Cephalosporins -Korean Journal of Clinical Pharmacy | Korea Science [koreascience.kr]
The Discovery and Developmental History of Cefazedone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefazedone is a first-generation cephalosporin antibiotic characterized by its broad spectrum of activity against Gram-positive and select Gram-negative bacteria. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, antibacterial spectrum, and clinical development history of this compound. Detailed experimental protocols for its synthesis are outlined, and quantitative data on its antibacterial efficacy are presented in tabular format. Furthermore, key processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of its biochemical and developmental pathways.
Introduction and Discovery
This compound, chemically known as (6R,7R)-7-[[2-(3,5-dichloro-4-oxo-1-pyridinyl)acetyl]amino]-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a semi-synthetic cephalosporin antibiotic.[1] As a member of the first-generation cephalosporins, it emerged from the extensive research efforts to modify the core cephalosporin C nucleus, 7-aminocephalosporanic acid (7-ACA), to enhance antibacterial activity and pharmacokinetic properties.[2][3] The development of this compound was part of a broader movement in antibiotic research to address the growing challenge of bacterial resistance and to expand the therapeutic utility of the cephalosporin class.[2]
Chemical Synthesis
The synthesis of this compound is a multi-step process that typically starts from the key intermediate, 7-aminocephalosporanic acid (7-ACA), which is derived from the fermentation of Acremonium chrysogenum.[4] The synthesis involves the introduction of two specific side chains at the C-7 and C-3 positions of the 7-ACA core, which are crucial for its antibacterial activity and spectrum.
Synthesis of Key Intermediates
2.1.1. Synthesis of 3,5-dichloro-4-pyridone-1-acetic acid:
The synthesis of the C-7 side chain precursor, 3,5-dichloro-4-pyridone-1-acetic acid, is a critical step. While specific patented methods exist, a general approach involves the chlorination of a pyridine derivative followed by functional group manipulations to introduce the acetic acid moiety.
2.1.2. Synthesis of 2-mercapto-5-methyl-1,3,4-thiadiazole:
The C-3 side chain precursor, 2-mercapto-5-methyl-1,3,4-thiadiazole, can be synthesized through various methods. One common route involves the cyclization of thiosemicarbazide derivatives.
Overall Synthesis of this compound
The final synthesis of this compound involves the acylation of the amino group at the C-7 position of 7-ACA with an activated form of 3,5-dichloro-4-pyridone-1-acetic acid, and the nucleophilic substitution of the acetoxy group at the C-3 position with 2-mercapto-5-methyl-1,3,4-thiadiazole.
Experimental Protocol: A Generalized Synthesis of this compound
-
Step 1: Preparation of the C-7 side chain. 3,5-dichloro-4-pyridone is reacted with chloroacetic acid in the presence of a base to yield 3,5-dichloro-4-pyridone-1-acetic acid. The product is then purified by recrystallization.
-
Step 2: Preparation of the C-3 side chain. 2-mercapto-5-methyl-1,3,4-thiadiazole is synthesized by reacting thiosemicarbazide with acetic anhydride followed by cyclization.
-
Step 3: Silylation of 7-ACA. 7-ACA is silylated to protect the carboxyl group, typically using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).
-
Step 4: Acylation of the C-7 amino group. The silylated 7-ACA is then acylated with an activated derivative of 3,5-dichloro-4-pyridone-1-acetic acid (e.g., an acid chloride or a mixed anhydride) in an inert solvent at low temperatures.
-
Step 5: Substitution at the C-3 position. The resulting intermediate is reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole to displace the acetoxy group at the C-3 position.
-
Step 6: Deprotection and Isolation. The silyl protecting groups are removed by hydrolysis, and the final product, this compound, is isolated and purified by crystallization.
Below is a DOT language script visualizing the general synthetic workflow of this compound.
Caption: General Synthetic Workflow of this compound.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets of this compound are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of Action of this compound.
Antibacterial Spectrum
This compound demonstrates activity primarily against Gram-positive bacteria and a limited range of Gram-negative organisms. Its spectrum is characteristic of first-generation cephalosporins.
In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial isolates as reported in the literature. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | - | - | - | - | |
| Gram-positive strains (Geometric Mean) | - | - | 0.386 | - | |
| Enterococci | - | 16 (active against 100%) | - | - | |
| Escherichia coli | - | - | - | - | |
| Klebsiella species | - | - | - | - | |
| Proteus mirabilis | - | - | - | - |
Note: Specific MIC range, MIC50, and MIC90 values were not consistently available in the provided search results. The table reflects the general activity mentioned in the sources.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using standardized methods such as broth microdilution or agar dilution as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution Method:
-
A serial two-fold dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.
-
Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 105 CFU/mL).
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Agar Dilution Method:
-
Serial two-fold dilutions of this compound are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.
-
A standardized suspension of the test bacteria is spot-inoculated onto the surface of the agar plates.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
-
Clinical Trials and History
Clinical investigations of this compound have been conducted to evaluate its efficacy and safety in treating various bacterial infections.
Phase I Clinical Trials
Early clinical studies in healthy volunteers focused on the safety, tolerability, and pharmacokinetics of this compound. These trials established the initial dosing regimens and compared its profile to other cephalosporins, such as cefazolin.
Treatment of Urinary Tract Infections
Several clinical trials have assessed the efficacy of this compound in the treatment of urinary tract infections (UTIs). These studies generally demonstrated good clinical and bacteriological cure rates. For instance, a systematic review of first-generation cephalosporins for complicated upper UTIs included studies that showed no statistically significant differences in clinical cure rates compared to other antimicrobials.
Treatment of Gynecological Infections
This compound has also been evaluated in the treatment of gynecological infections. A clinical trial involving 75 patients with gynecological infections, including cases with concurrent UTIs, reported very good or good clinical outcomes in the majority of patients. The treatment was generally well-tolerated.
The workflow for a typical clinical trial for an antibiotic like this compound is depicted below.
Caption: Clinical Trial Workflow for Antibiotic Development.
Conclusion
This compound represents a notable development in the history of first-generation cephalosporins. Its synthesis, rooted in the modification of the 7-ACA nucleus, results in a molecule with a potent mechanism of action against a range of bacterial pathogens. While newer generations of cephalosporins have emerged with broader spectrums of activity, this compound remains a significant compound in the study of antibiotic development and a useful therapeutic agent in specific clinical contexts. The data and protocols presented in this whitepaper provide a detailed technical foundation for researchers and professionals in the field of drug discovery and development.
References
- 1. Microbiological activity of this compound as compared to cefazolin and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Protein Binding Characteristics of Cefazedone and Related Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific protein binding characteristics of Cefazedone is limited. This guide will therefore focus on the well-documented principles of cephalosporin protein binding, utilizing the structurally similar and extensively studied first-generation cephalosporin, Cefazolin, as a primary illustrative example. The methodologies and principles described are directly applicable to the study of this compound.
Executive Summary
The interaction between antibiotics and plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Only the unbound, or "free," fraction of a drug is microbiologically active and able to distribute from the bloodstream to the site of infection[1][2][3][4]. The extent of this binding, primarily to Human Serum Albumin (HSA), influences the drug's distribution, clearance, and ultimately, its therapeutic efficacy[1]. This guide provides a technical overview of the protein binding characteristics of cephalosporins, with a specific focus on data derived from Cefazolin as a proxy for this compound. It includes a summary of quantitative binding data, detailed experimental protocols for determining these parameters, and logical diagrams illustrating the core concepts of protein binding kinetics and experimental design.
Quantitative Protein Binding Data: The Cefazolin Example
Cefazolin, like many cephalosporins, exhibits a high degree of binding to Human Serum Albumin (HSA). This binding is a reversible process, and the extent can be influenced by several factors, including drug concentration.
Binding Affinity and Stoichiometry
Studies have quantified the binding of Cefazolin to HSA, providing key parameters for pharmacokinetic modeling. Equilibrium dialysis has been used to determine these values.
| Parameter | Value | Protein | Method | Reference |
| Association Constant (Ka) | 1.66 x 10⁴ M⁻¹ | Human Serum Albumin | Equilibrium Dialysis | |
| Binding Sites (n) | ~0.73 | Human Serum Albumin | Equilibrium Dialysis | |
| Reported Binding (%) | 89.2% | Human Serum Albumin | Not Specified |
Table 1: Binding Parameters of Cefazolin to Human Serum Albumin.
Concentration-Dependent (Saturable) Binding
A key characteristic of Cefazolin's interaction with plasma proteins is that the binding is saturable in vivo. This means that as the total concentration of the drug in the plasma increases, the percentage of the bound drug decreases, leading to a higher free fraction. This non-linear binding pattern is crucial for dose optimization, especially in high-dose regimens.
| Total Cefazolin Concentration | Reported Protein Binding (%) | Unbound (Free) Fraction (%) | Patient Population / Condition | Reference |
| Low (Trough) Concentrations (~2.7 mg/L) | ~85% | ~15% | In vivo (Human) | |
| High (Peak) Concentrations (~200 mg/L) | ~52% | ~48% | In vivo (Human) | |
| Up to 100 mg/L | ~92% | ~8% | In vitro (Human Plasma) | |
| 200 mg/L | ~85% | ~15% | In vitro (Human Plasma) | |
| Median (Morbidly Obese Patients) | ~79% | ~21% | In vivo (Human) | |
| Critically Ill Adults | 60% - 77% | 23% - 40% | In vivo (Human) |
Table 2: Concentration-Dependent Protein Binding of Cefazolin.
Experimental Protocols for Determining Protein Binding
Accurate determination of the unbound drug fraction is essential. The most common and well-regarded in vitro methods include equilibrium dialysis and ultrafiltration.
Equilibrium Dialysis (ED)
Equilibrium Dialysis is often considered the "gold standard" for protein binding studies.
Principle: The method involves a dialysis cell composed of two chambers separated by a semi-permeable membrane. One chamber contains the protein solution (e.g., plasma or HSA), and the other contains a protein-free buffer. The drug is added to the protein-containing chamber. The membrane allows the free (unbound) drug to diffuse across into the buffer chamber, while the larger protein and protein-bound drug complex cannot. The system is allowed to reach equilibrium, at which point the concentration of the free drug is equal in both chambers.
Detailed Protocol:
-
Membrane Preparation: A semi-permeable membrane with an appropriate molecular weight cutoff (e.g., 10-30 kDa) is pre-soaked and washed according to the manufacturer's instructions to remove preservatives and ensure proper hydration.
-
Apparatus Assembly: The dialysis cell (e.g., a Teflon micro-dialysis unit) is assembled with the prepared membrane separating the two chambers.
-
Sample Preparation: Human plasma or a solution of purified HSA in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in one chamber (the "protein chamber"). An identical volume of the buffer is placed in the other chamber (the "buffer chamber").
-
Drug Addition: The drug (Cefazolin) is added to the protein chamber at the desired concentration.
-
Equilibration: The entire apparatus is sealed and incubated, typically in a slowly rotating water bath at a constant physiological temperature (37°C), for a sufficient period to allow equilibrium to be reached (e.g., 18-24 hours).
-
Sampling: After incubation, aliquots are carefully removed from both the protein chamber and the buffer chamber.
-
Analysis: The total drug concentration in the protein chamber (C_total) and the drug concentration in the buffer chamber (C_free) are measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The percentage of protein binding is calculated using the formula: % Bound = [(C_total - C_free) / C_total] * 100
Ultrafiltration (UF)
Ultrafiltration is a faster alternative to equilibrium dialysis that also separates the free drug from the bound drug.
Principle: This technique uses centrifugal force to push a portion of the plasma water and small molecules, including the free drug, through a semi-permeable filter. The protein and the protein-bound drug are retained above the filter. The resulting ultrafiltrate contains a drug concentration equivalent to the free drug concentration in the original sample.
Detailed Protocol:
-
Device Preparation: A commercially available ultrafiltration device, consisting of a sample reservoir and a filter membrane with a specific molecular weight cutoff, is used. The device is typically pre-rinsed with buffer to remove any potential contaminants.
-
Sample Preparation: A known volume of plasma or HSA solution containing the drug is added to the sample reservoir of the ultrafiltration device.
-
Centrifugation: The device is centrifuged at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set period (e.g., 15-30 minutes). The centrifugal force drives the protein-free fluid through the membrane.
-
Sample Collection: The ultrafiltrate (the fluid that has passed through the membrane) is collected from the bottom of the device.
-
Analysis: The drug concentration in the ultrafiltrate (C_free) and the initial total drug concentration in the plasma (C_total) are determined by HPLC or a similar analytical method.
-
Calculation: The percentage of protein binding is calculated using the same formula as in equilibrium dialysis: % Bound = [(C_total - C_free) / C_total] * 100
Visualizations of Core Concepts
Pharmacokinetic Relationship of Bound vs. Unbound Drug
The equilibrium between bound and unbound drug in the plasma dictates the drug's availability for therapeutic action and elimination. Only the free fraction can cross biological membranes to reach tissues or be cleared by the kidneys.
Caption: Pharmacokinetic equilibrium of bound and unbound drug.
Experimental Workflow for Equilibrium Dialysis
This diagram illustrates the step-by-step process of determining protein binding using the gold-standard equilibrium dialysis method.
Caption: Workflow for the Equilibrium Dialysis method.
Factors Influencing Cephalosporin-Protein Binding
Molecular Structure
The binding affinity of cephalosporins to HSA is significantly influenced by their chemical structure, particularly the side chains at the C-3 and C-7 positions of the cephem nucleus.
-
Anionic Side Chains: Cephalosporins with anionic (negatively charged) side chains at physiological pH tend to exhibit higher affinity for HSA.
-
Hydrophobicity: Increased lipophilicity of non-ionized side chains can also enhance binding.
-
Binding Site: Studies suggest that many cephalosporins with high HSA affinity bind in the vicinity of the warfarin binding site (Sudlow's Site I) on the albumin molecule.
Competitive Displacement
The co-administration of other drugs that bind to the same site on albumin can lead to competitive displacement. This increases the free fraction of the cephalosporin, which can alter both its efficacy and clearance. Acidic drugs are common displacers. For example, furosemide, clofibric acid, and phenylbutazone have been shown to displace cefazolin from HSA.
Patient-Specific Factors
The extent of protein binding is not constant and can vary significantly based on the patient's clinical condition.
-
Hypoalbuminemia: In conditions such as critical illness, liver disease, or malnutrition, lower levels of plasma albumin lead to fewer available binding sites and a consequently lower percentage of protein binding (a higher free fraction).
-
Renal Disease: Patients with renal impairment may also exhibit lower protein binding.
-
Endogenous Substances: Elevated levels of endogenous substances like bilirubin and free fatty acids can also compete for binding sites and displace cefazolin.
Conclusion
The binding of cephalosporins to plasma proteins, predominantly HSA, is a critical factor governing their clinical performance. While specific quantitative data for this compound is sparse, the behavior of the structurally analogous drug, Cefazolin, provides a robust model for understanding its characteristics. Cefazolin exhibits high but saturable, concentration-dependent binding. This binding is influenced by the drug's molecular structure, the presence of competing drugs, and the patient's physiological state, particularly their plasma albumin concentration. A thorough understanding of these principles and the experimental methods used to quantify them, such as equilibrium dialysis and ultrafiltration, is essential for professionals engaged in the research and development of new antimicrobial agents.
References
- 1. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]
- 2. Structural Analysis and Protein Binding of Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences [mdpi.com]
- 4. Pharmacokinetics of cephalosporin antibiotics: protein-binding considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefazedone: A Comprehensive Technical Guide to Metabolism and Excretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefazedone, a first-generation cephalosporin antibiotic, is primarily eliminated from the body through renal and biliary excretion. This technical guide provides a detailed overview of the current scientific understanding of the metabolic and excretory pathways of this compound. While extensive research has elucidated its pharmacokinetic profile, which closely resembles that of cefazolin, specific details regarding the metabolic biotransformation of this compound remain limited in publicly available literature. This document synthesizes the available quantitative data on its excretion, outlines the experimental methodologies employed in key pharmacokinetic studies, and visually represents the established pathways of its disposition. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and study of antimicrobial agents.
Introduction
This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing its therapeutic use and ensuring patient safety. This guide focuses specifically on the metabolism and excretion pathways of this compound, providing a technical overview based on available scientific literature.
Metabolism
Currently, there is a notable lack of published studies specifically identifying metabolites of this compound in humans or animal models. This suggests that, similar to other first-generation cephalosporins like cefazolin, this compound may not undergo significant metabolism in the body. The primary route of elimination for many cephalosporins is excretion of the unchanged drug.
The potential for metabolism via cytochrome P450 (CYP) enzymes or conjugation reactions such as glucuronidation has not been extensively investigated for this compound. In vitro studies using human liver microsomes would be necessary to definitively characterize any potential metabolic pathways.
Excretion
This compound is eliminated from the body through two primary routes: renal excretion and biliary excretion. The majority of the administered dose is excreted unchanged in the urine.
Renal Excretion
The kidneys are the principal organ for this compound elimination. The process involves both glomerular filtration and active tubular secretion. The co-administration of probenecid, a known inhibitor of organic anion transporters in the renal tubules, can prolong the serum half-life of cephalosporins, indicating the involvement of active secretion in their elimination.
Biliary Excretion
A portion of this compound is also excreted in the bile, which then enters the gastrointestinal tract and is eliminated in the feces. The extent of biliary excretion can vary among different cephalosporins.
Quantitative Data on this compound Pharmacokinetics and Excretion
The following tables summarize the available quantitative data on the pharmacokinetics and excretion of this compound. For comparative purposes, data for the structurally similar cephalosporin, cefazolin, is also included where available, as studies often draw parallels between the two compounds[1].
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Conditions | Reference |
| Serum Elimination Half-life (t½) | 1.64 ± 0.23 hours | 500 mg & 1000 mg Intravenous (IV) administration in healthy volunteers | [1] |
| 1.85 ± 0.51 hours | 500 mg Intramuscular (IM) administration in healthy volunteers | [1] | |
| 1.52 ± 0.23 hours | 2 g IV administration in patients with community-acquired pneumonia | ||
| Total Clearance (CL) | 7.37 ± 1.84 L/h | 2 g IV administration in patients with community-acquired pneumonia | |
| Volume of Distribution (Vd) | 16.06 ± 4.42 L | 2 g IV administration in patients with community-acquired pneumonia | |
| Maximum Concentration (Cmax) | 175.22 ± 36.28 mg/L | 2 g IV administration in patients with community-acquired pneumonia |
Note: The pharmacokinetics of this compound are reported to be nearly identical to those of cefazolin[1].
Experimental Protocols
Determination of this compound in Human Plasma by HPLC-MS/MS
This method was developed for the quantification of this compound in human plasma to support pharmacokinetic studies.
-
Sample Preparation: Protein precipitation.
-
Chromatographic Separation:
-
Column: Ultimate XB-CN (2.1 mm × 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 20 mM ammonium acetate in 0.1% formic acid in water (15:85, v/v).
-
-
Detection:
-
Instrument: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion multiple reaction-monitoring (MRM) mode.
-
Transitions Monitored:
-
This compound: m/z 548.2 → 344.1
-
Internal Standard (Metronidazole): m/z 172.2 → 128.1
-
-
-
Quantification:
-
Linear Range: 0.20–401.12 µg/mL.
-
Lower Limit of Quantification (LLOQ): 0.20 µg/mL.
-
Signaling Pathways and Experimental Workflows
This compound Excretion Pathways
The following diagram illustrates the primary routes of this compound excretion from the body.
Caption: Primary excretion pathways of unchanged this compound via renal and biliary routes.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines a typical workflow for a clinical pharmacokinetic study of this compound.
Caption: Workflow for a typical this compound pharmacokinetic study.
Conclusion
This compound is primarily eliminated from the body via renal and biliary excretion as an unchanged drug. Its pharmacokinetic profile is well-characterized and closely resembles that of cefazolin. While the renal excretion mechanism involves both glomerular filtration and active tubular secretion, further research is warranted to definitively elucidate any metabolic pathways, including the potential for biotransformation by hepatic enzymes. The lack of identified metabolites in the existing literature suggests that metabolism is not a major route of elimination for this first-generation cephalosporin. Future studies employing advanced analytical techniques such as high-resolution mass spectrometry on samples from in vivo and in vitro experiments will be crucial to fully understand the complete disposition of this compound.
References
Methodological & Application
Application Notes and Protocols for Cefazedone In Vitro Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antibacterial properties of Cefazedone, a first-generation cephalosporin antibiotic. Detailed protocols for key assays are included to facilitate the evaluation of its efficacy against a range of bacterial pathogens.
Introduction
This compound is a semisynthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis.[4][5] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and subsequent cell lysis, resulting in a bactericidal effect. This compound has demonstrated resistance to many beta-lactamases, enzymes that can inactivate many penicillin-based antibiotics.
Antibacterial Spectrum and Efficacy
This compound is effective against a variety of bacterial strains. It exhibits strong activity against many Gram-positive organisms and select Gram-negative bacteria.
Table 1: Summary of this compound Minimum Inhibitory Concentration (MIC) Data
| Bacterial Group/Species | Geometric Mean MIC (µg/mL) | Notes |
| Gram-positive strains | 0.386 | More potent than several other first-generation cephalosporins in a comparative study. |
| Staphylococcus aureus | 0.340 | Demonstrates strong activity against this common pathogen. |
| Enterococci | 16 | Active against 100% of tested strains at this concentration. |
| Gram-negative strains | - | Shows better antibacterial activity than some other first-generation cephalosporins. Effective against E. coli, Klebsiella species, and Proteus mirabilis. |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound's primary target is the bacterial cell wall, a rigid structure crucial for maintaining cell integrity.
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile distilled water or DMSO)
-
Sterile 96-well microtiter plates (round-bottom recommended)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Bacterial strains for testing
-
Spectrophotometer
-
Sterile petri dishes, test tubes, and multichannel pipettors
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in the appropriate solvent to create a high-concentration stock solution.
-
Filter-sterilize the stock solution.
-
Prepare a working solution by diluting the stock in the test medium (e.g., CAMHB) to twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (no drug), and column 12 as the negative/sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Culture the test bacteria in the appropriate broth until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with a spectrophotometer to a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with the prepared bacterial suspension. The final volume in each well should be 200 µL.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or with a microplate reader.
-
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Appropriate broth medium
-
Bacterial strains
-
Flasks or tubes for culturing
-
Spectrophotometer
-
Apparatus for colony counting (e.g., agar plates, spreader, incubator)
Protocol:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test bacterium.
-
Dilute the overnight culture in fresh, pre-warmed broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare flasks containing the bacterial inoculum and different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control flask without any antibiotic.
-
-
Time-Course Sampling:
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Bacterial Viability Assessment:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a known volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.
-
Caption: Workflow for the time-kill curve assay.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 4. This compound | C18H15Cl2N5O5S3 | CID 71736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cephalosporin - Wikipedia [en.wikipedia.org]
Cefazedone Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cefazedone, a first-generation cephalosporin antibiotic, and detailed protocols for determining its Minimum Inhibitory Concentration (MIC) against clinically relevant bacteria. The information is intended to guide researchers and drug development professionals in assessing the in vitro activity of this antimicrobial agent.
Introduction to this compound
This compound is a semisynthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. This compound is primarily effective against susceptible strains of Staphylococcus aureus, Escherichia coli, Klebsiella species, and Proteus mirabilis.
Mechanism of Action
This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity. By inhibiting PBP-mediated cross-linking of peptidoglycan chains, this compound weakens the cell wall, rendering the bacterium susceptible to osmotic lysis.
Caption: this compound's mechanism of action.
Antimicrobial Spectrum and Activity
This compound demonstrates good activity against many Gram-positive cocci and some Gram-negative bacilli. Its efficacy against Enterobacteriaceae, particularly strains of E. coli, Klebsiella species, and Proteus mirabilis, has been noted.[1] One study found this compound to be active at a concentration of 16 µg/mL against 100% of tested enterococci.
Quantitative Data Summary
The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria. It is important to note that comprehensive MIC50 and MIC90 data for this compound are limited in recent literature. The data presented below is based on a study determining the geometric mean MIC using an agar dilution method.[2][3]
| Organism Category | Specific Organism | Geometric Mean MIC (µg/mL) |
| Gram-positive | All tested Gram-positive strains | 0.386[2][3] |
| Gram-positive | Staphylococcus aureus | 0.340 |
Note: The study also indicated that this compound exhibited better antibacterial activity against Gram-negative strains than other first-generation cephalosporins like Cefazolin, Cefadroxil, and Cephradine, though specific geometric mean MICs for these organisms were not provided.
Experimental Protocols for MIC Testing
The following are detailed protocols for determining the MIC of this compound using standardized methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a 96-well microtiter plate to determine the lowest concentration that inhibits visible bacterial growth.
Materials:
-
This compound analytical standard
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland turbidity standards
Protocol:
-
Prepare this compound Stock Solution: Accurately weigh a sufficient amount of this compound analytical standard and dissolve it in a suitable solvent to create a high-concentration stock solution. Further dilute in sterile CAMHB to the desired starting concentration.
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting this compound concentration to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculate the Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
Caption: Broth microdilution workflow.
Agar Dilution Method
This method involves incorporating this compound into agar plates at various concentrations to determine the lowest concentration that prevents bacterial growth.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare this compound-Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to achieve the final concentrations. Mix well and pour into sterile petri dishes.
-
Prepare a drug-free control plate.
-
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculate Plates: Using an inoculum replicator, spot-inoculate the surface of each this compound-containing and control plate with the bacterial suspension.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a faint haze or a single colony. The growth control plate should show confluent growth.
Caption: Agar dilution workflow.
Disk Diffusion Method
This qualitative method determines the susceptibility of a bacterium to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound susceptibility disks (specify µg content)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate MHA Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Apply this compound Disk: Aseptically apply a this compound disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints for this compound (if available from regulatory bodies like CLSI or EUCAST).
References
- 1. Antimicrobial susceptibilities of Proteus mirabilis: a longitudinal nationwide study from the Taiwan surveillance of antimicrobial resistance (TSAR) program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study Using MIC Test for this compound and other First Generation Cephalosporins [ekjcp.org]
- 3. Comparative Study Using MIC Test for this compound and other First Generation Cephalosporins -Korean Journal of Clinical Pharmacy | Korea Science [koreascience.kr]
Application Note: Quantification of Cefazedone in Pharmaceutical Formulations using a Stability-Indicating RP-HPLC Method
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Cefazedone. The method presented here is a representative procedure based on established analytical techniques for first-generation cephalosporins and is intended as a starting point for method development and validation. The chromatographic separation is achieved on a C18 column with UV detection, providing a specific, accurate, and precise assay suitable for quality control and stability testing of this compound in bulk drug and pharmaceutical dosage forms.
Disclaimer: Specific validated HPLC methods for this compound were not available in the public literature at the time of this writing. The following protocol is a representative method based on validated analytical procedures for structurally similar cephalosporins, such as Cefazolin.[1][2][3] This method must be fully validated by the end-user according to ICH guidelines to ensure its suitability for the intended purpose.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation:
-
Chemicals and Reagents:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid or Triethylamine for pH adjustment.
-
Ultrapure Water (Type I).
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., Zorbax, Hypersil, Enable) (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 50 mM Phosphate Buffer (pH 6.8) (v/v ratio may require optimization, e.g., 20:80 or 40:60) |
| Mode of Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 10 µL or 20 µL |
| Detection Wavelength | 254 nm or 270 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (Example: 20:80 Acetonitrile:Buffer):
-
Prepare a 50 mM potassium dihydrogen phosphate solution by dissolving the appropriate amount in ultrapure water.
-
Adjust the pH to 6.8 using dilute orthophosphoric acid or triethylamine.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 200 mL of HPLC-grade acetonitrile with 800 mL of the prepared buffer.
-
Degas the final mobile phase mixture by sonication for 15-20 minutes.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up the volume to the mark with the mobile phase.
-
-
Working Standard Solutions (e.g., 10-80 µg/mL):
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
-
-
Sample Solution Preparation (for a formulation):
-
Accurately weigh a quantity of the pharmaceutical formulation powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration curve range.
-
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following tables present typical acceptance criteria and representative data for such a method.
Table 1: System Suitability Parameters System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 4500 |
| % RSD of Peak Area | ≤ 2.0% (for n=6) | 0.8% |
| % RSD of Retention Time | ≤ 1.0% (for n=6) | 0.3% |
Table 2: Linearity and Range
| Parameter | Representative Result |
| Linearity Range | 10 - 80 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Precision and Accuracy
| Parameter | Concentration Level | Acceptance Criteria | Representative Result |
| Intra-day Precision (%RSD, n=6) | 100% | ≤ 2.0% | 0.9% |
| Inter-day Precision (%RSD, n=6) | 100% | ≤ 2.0% | 1.3% |
| Accuracy (% Recovery) | 50%, 100%, 150% | 98.0 - 102.0% | 99.5% - 101.2% |
Table 4: LOD and LOQ The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
| Parameter | Representative Result |
| LOD (µg/mL) | 0.08 |
| LOQ (µg/mL) | 0.25 |
Visualized Workflows
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: General workflow for this compound quantification by HPLC.
Method Validation Parameters
This diagram shows the logical relationship between the core parameters for analytical method validation as per ICH guidelines.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols: Cefazedone in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Cefazedone, a first-generation cephalosporin antibiotic, in bacterial cell culture applications. This document covers its mechanism of action, spectrum of activity, protocols for susceptibility testing, and its use in preventing bacterial contamination.
Introduction to this compound
This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. This property makes it a valuable tool in microbiology and cell culture for selecting against susceptible bacteria and for studying bacterial physiology and resistance.
Mechanism of Action
This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential enzymes located on the inner membrane of the bacterial cell wall that are involved in the terminal stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and death.
Data Presentation: Antimicrobial Spectrum of this compound
The efficacy of this compound against various bacterial strains is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the geometric mean MIC values for this compound against a range of clinical isolates.
| Bacterial Group | Organism | Geometric Mean MIC (µg/mL) | Reference |
| Gram-positive | All Gram-positive strains tested | 0.386 | [1] |
| Gram-positive | Staphylococcus aureus | 0.340 | [1] |
| Gram-negative | Escherichia coli | Varies by strain | [2][3] |
| Gram-negative | Klebsiella species | Varies by strain | [2] |
| Gram-negative | Proteus mirabilis | Varies by strain | |
| Other | Enterococci | 16 |
Note: The susceptibility of Gram-negative bacteria can be strain-dependent. It is recommended to determine the MIC for the specific strain being used in your experiments.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for maintaining its efficacy.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
0.22 µm syringe filter
Protocol:
-
Dissolution: Dissolve this compound powder in DMSO to a final concentration of 100 mg/mL. Ensure the DMSO is fresh to maximize solubility.
-
Sterilization: While not always necessary for solutions in DMSO, for critical applications, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the stock solution from light.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a specific bacterial strain using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture of the test organism
-
Sterile diluent (e.g., saline or PBS)
-
Spectrophotometer or McFarland standards
-
Incubator
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several isolated colonies of the test bacterium.
-
Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a working solution of this compound from the stock solution.
-
In a 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the this compound working solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as a growth control (no antibiotic).
-
Column 12 will serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Do not add bacteria to the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Use of this compound for Bacterial Contamination Control in Cell Culture
While the routine use of antibiotics to prevent contamination is discouraged as it can mask poor aseptic technique and lead to the development of resistant organisms, this compound can be used in specific situations to eliminate susceptible bacterial contaminants.
Recommended Working Concentration:
A general starting point for a working concentration to prevent contamination by susceptible Gram-positive and some Gram-negative bacteria is 10-100 µg/mL. The optimal concentration should be determined empirically, considering the potential cytotoxicity to the eukaryotic cell line. It is advisable to use the lowest effective concentration for the shortest possible duration.
Protocol for Contamination Control:
-
Prepare a sterile stock solution of this compound (e.g., 10 mg/mL).
-
Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µg/mL final concentration, add 1 µL of a 10 mg/mL stock solution to each mL of culture medium.
-
Culture the cells with the this compound-containing medium, monitoring for both the elimination of bacterial contamination and any signs of cytotoxicity to the eukaryotic cells.
-
Once the contamination is cleared, it is best practice to return to antibiotic-free medium.
Signaling Pathways and Logical Relationships
This compound's Primary Mechanism of Action
The primary antibacterial effect of this compound is the disruption of cell wall synthesis. This is a direct, bactericidal action that does not primarily involve the modulation of complex signaling pathways.
Caption: Mechanism of this compound's bactericidal action.
Inferred Impact on Bacterial Signaling and Biofilm Formation
While not its primary mechanism, β-lactam antibiotics, including other cephalosporins, have been shown to influence bacterial signaling pathways such as quorum sensing (QS) at sub-inhibitory concentrations. These effects can, in turn, impact phenotypes like biofilm formation. It is plausible that this compound may have similar effects.
Quorum Sensing: In bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, QS systems regulate the expression of virulence factors and genes involved in biofilm formation. Some antibiotics can interfere with these signaling cascades.
Two-Component Systems: These systems allow bacteria to sense and respond to environmental stimuli. Some two-component systems are involved in detecting cell envelope stress, which can be induced by cell wall-active antibiotics like this compound. This can lead to downstream changes in gene expression, potentially affecting virulence and resistance.
The following diagram illustrates a potential, inferred workflow of how sub-inhibitory concentrations of this compound might influence biofilm formation through interference with signaling pathways.
Caption: Inferred influence of this compound on bacterial signaling.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration of this compound.
Caption: Workflow for MIC determination.
References
- 1. Comparative Study Using MIC Test for this compound and other First Generation Cephalosporins -Korean Journal of Clinical Pharmacy | Korea Science [koreascience.kr]
- 2. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Bacterial Cell Wall Stress with Cefazedone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazedone is a first-generation cephalosporin antibiotic that, like other β-lactams, inhibits the synthesis of the bacterial cell wall, leading to cell stress, morphological changes, and eventual lysis.[1][2] Its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3] This disruption of cell wall integrity triggers a cascade of cellular stress responses, making this compound a valuable tool for studying bacterial physiology, antibiotic resistance mechanisms, and for the development of new antimicrobial strategies.
These application notes provide a comprehensive overview of the use of this compound to induce and study bacterial cell wall stress. Detailed protocols for key experiments are provided to facilitate research in this area.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, as a β-lactam antibiotic, targets and inactivates penicillin-binding proteins (PBPs).[3] PBPs are a group of enzymes responsible for the cross-linking of peptidoglycan chains, which form the structural backbone of the bacterial cell wall. By binding to the active site of these enzymes, this compound prevents the formation of these cross-links, leading to a weakened cell wall that can no longer withstand the internal turgor pressure of the cell. This ultimately results in cell lysis and bacterial death.
Quantitative Data
Minimum Inhibitory Concentrations (MICs) of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.340 (geometric mean) | |
| Gram-positive strains (general) | 0.386 (geometric mean) | |
| Enterococci | 16 |
Comparative Penicillin-Binding Protein (PBP) Affinities
| Antibiotic | Organism | PBP1a (IC50 µg/mL) | PBP1b (IC50 µg/mL) | PBP2 (IC50 µg/mL) | PBP3 (IC50 µg/mL) | Reference |
| Ceftazidime | E. coli | 0.2 - 0.3 | >100 | >100 | 0.1 | |
| Ceftriaxone | S. aureus | - | - | >128 | 5 | |
| Cefotaxime | S. aureus | - | - | 128 | 4 |
Note: The above data for other cephalosporins is for comparative purposes. Researchers should determine the specific PBP binding profile of this compound for their bacterial strain of interest.
Bacterial Cell Wall Stress Responses
Inhibition of peptidoglycan synthesis by this compound triggers several envelope stress response (ESR) systems in bacteria. These are sophisticated signaling networks that sense and respond to damage to the cell envelope. In Gram-negative bacteria like E. coli, the primary ESRs include the Cpx, Rcs, and Bae pathways. Activation of these pathways leads to the upregulation of genes involved in cell wall repair, modification, and efflux of toxic compounds.
Experimental Protocols
The following protocols are generalized methods for studying the effects of β-lactam antibiotics on bacteria and can be adapted for use with this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (sterile)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should span the expected MIC.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Analysis of Penicillin-Binding Protein (PBP) Affinity
Objective: To determine the binding affinity (IC50) of this compound for specific PBPs.
Materials:
-
Bacterial cell membranes containing PBPs
-
This compound solutions of varying concentrations
-
Bocillin™ FL Penicillin, fluorescent (or other fluorescently labeled penicillin)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Isolate bacterial cell membranes from a mid-log phase culture.
-
Incubate the membrane preparations with various concentrations of this compound for a set time (e.g., 10 minutes) at 37°C to allow binding.
-
Add a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to the reaction and incubate for another 10 minutes. This will label the PBPs that are not bound by this compound.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band. The IC50 is the concentration of this compound that reduces the fluorescence intensity by 50% compared to the control (no this compound).
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomic Insights into Bacterial Responses to Antibiotics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Cefazedone: Application Notes and Protocols for Use as a Reference Standard in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Cefazedone as a reference standard in various antibiotic research applications. This compound, a first-generation cephalosporin, serves as an essential benchmark for the development and quality control of new antibiotic entities, the validation of analytical methods, and the accurate determination of antimicrobial susceptibility.
Physicochemical and Pharmacological Properties of this compound
This compound is a semisynthetic cephalosporin antibiotic.[1] As a member of the beta-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][2] The following table summarizes its key properties.
| Property | Value | Reference |
| Chemical Name | (6R,7R)-7-[[2-(3,5-dichloro-4-oxo-1-pyridinyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1] |
| Molecular Formula | C₁₈H₁₅Cl₂N₅O₅S₃ | [1] |
| Molecular Weight | 548.45 g/mol | |
| CAS Number | 56187-47-4 | |
| Appearance | Off-white to light yellow solid | |
| Solubility | DMSO: 100 mg/mL (182.34 mM) | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other beta-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates this signaling pathway.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Accurate preparation of standard solutions is critical for the reliability of experimental results. This protocol outlines the steps for preparing this compound stock and working solutions.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile deionized water or appropriate buffer (e.g., phosphate-buffered saline)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Stock Solution (e.g., 10 mg/mL): a. Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg) using a calibrated analytical balance. b. Transfer the weighed powder to a volumetric flask of the appropriate size (e.g., 1 mL). c. Add a small volume of DMSO to dissolve the powder completely. Use a vortex mixer to ensure complete dissolution. d. Once dissolved, bring the solution to the final volume with DMSO. e. This stock solution should be stored at -80°C for long-term use (up to 1 year).
-
Working Solutions: a. Thaw the stock solution at room temperature. b. Perform serial dilutions of the stock solution with sterile deionized water or the appropriate experimental buffer to achieve the desired final concentrations for your assay (e.g., for MIC testing or HPLC calibration curves). c. For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, dilute 10 µL of the stock solution into 990 µL of buffer. d. Working solutions should be prepared fresh for each experiment to ensure accuracy.
Protocol 2: Antibiotic Susceptibility Testing (AST) - Broth Microdilution Method
This protocol describes the use of this compound as a reference standard for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain, following general principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
This compound reference standard working solutions
-
Test antibiotic working solutions
-
Clinical bacterial isolates to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the bacterial strain. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Preparation: a. In a 96-well plate, perform serial twofold dilutions of the this compound reference standard and the test antibiotic in CAMHB to cover the expected MIC range. b. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. b. The MIC of the QC strain against this compound should fall within the established in-house acceptable range.
Caption: Workflow for determining MIC using this compound as a reference.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the quantification of this compound using reverse-phase HPLC. This method can be adapted and validated for specific applications such as purity assessment, stability studies, and quantification in various matrices.
Materials:
-
This compound reference standard
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile, HPLC grade
-
Ammonium acetate or potassium dihydrogen phosphate, analytical grade
-
Deionized water, HPLC grade
-
Acetic acid or phosphoric acid for pH adjustment
-
0.45 µm membrane filters for solvent and sample preparation
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 5.6) (5:95, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 25 µL |
| Column Temperature | 30°C |
Procedure:
-
Mobile Phase Preparation: a. Prepare the aqueous buffer (e.g., 0.1 M ammonium acetate). b. Adjust the pH to the desired value (e.g., 5.6) with the appropriate acid. c. Mix the aqueous buffer and acetonitrile in the specified ratio. d. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard and Sample Preparation: a. Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in a suitable solvent (e.g., deionized water). b. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL). c. Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve. c. Inject the unknown samples. d. Identify the this compound peak based on its retention time and quantify the concentration using the calibration curve.
Caption: Workflow for the quantification of this compound by HPLC.
Summary of Quantitative Data
The following table summarizes key quantitative data for the use of this compound as a reference standard.
| Parameter | Value |
| Stock Solution Concentration | Typically 1-10 mg/mL in DMSO |
| Working Solution Concentration Range (AST) | Varies, typically covering 0.06 - 64 µg/mL |
| Bacterial Inoculum Density (AST) | ~5 x 10⁵ CFU/mL |
| Incubation Time and Temperature (AST) | 16-20 hours at 35°C ± 2°C |
| HPLC Calibration Range | 0.5 - 50 µg/mL |
| HPLC Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL range |
| HPLC Limit of Quantification (LOQ) | Method-dependent, typically in the mid to high ng/mL range |
Role of this compound in Drug Development
This compound as a reference standard plays a crucial role throughout the antibiotic drug development pipeline, from early discovery to post-market surveillance.
Caption: this compound as a reference standard in the drug development lifecycle.
References
Application Notes and Protocols: Cefazedone Solution Preparation for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, sterilization, storage, and quality control of Cefazedone solutions intended for laboratory research. This compound is a first-generation cephalosporin antibiotic that demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Accurate and consistent solution preparation is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility
This compound is a semisynthetic cephalosporin.[4][5] Its fundamental properties are essential for accurate solution preparation and are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅Cl₂N₅O₅S₃ | |
| Molecular Weight | 548.44 g/mol | |
| CAS Number | 56187-47-4 | |
| Appearance | Powder | |
| Solubility (DMSO) | 100 - 125 mg/mL (182.3 - 227.9 mM) | |
| Solubility (Water) | Poorly soluble | |
| Solubility (In Vivo Formulation) | ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Solubility (In Vivo Formulation) | 4 mg/mL in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
Note: The use of fresh, anhydrous Dimethyl Sulfoxide (DMSO) is recommended, as moisture absorption can reduce the solubility of this compound.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan assembly. Peptidoglycan provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall, resulting in cell lysis and bacterial death.
Caption: this compound inhibits bacterial cell wall synthesis.
Experimental Protocols
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO, suitable for long-term storage and subsequent dilution for various assays.
Materials and Equipment:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Sterile conical tube or vial
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of this compound powder needed.
-
Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 100 mM (0.1 M) solution:
-
Mass (mg) = 0.1 mol/L × 0.001 L × 548.44 g/mol × 1000 mg/g = 54.84 mg
-
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder and transfer it into a sterile conical tube.
-
Add Solvent: Add the desired volume of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If precipitation occurs or dissolution is slow, gentle warming in a 37°C water bath or sonication can be used to aid the process.
-
Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots as recommended in Section 5.
Caption: Workflow for preparing this compound stock solution.
This protocol details the preparation of working solutions by diluting the high-concentration DMSO stock for applications such as Minimum Inhibitory Concentration (MIC) testing in bacterial cultures.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Determine Final Concentration: Decide on the desired final concentration of this compound and the acceptable final concentration of DMSO in the assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Serial Dilution: Perform a serial dilution of the stock solution directly into the appropriate sterile liquid medium (e.g., Mueller-Hinton broth, cell culture medium).
-
Example: To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required. Add 1 µL of the 100 mM stock solution to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Use Immediately: It is recommended to use freshly prepared aqueous working solutions for experiments.
This protocol describes the preparation of a this compound formulation suitable for parenteral administration in animal models, based on established solvent systems. Working solutions for in vivo experiments should be prepared fresh on the day of use.
Solvent System: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Procedure (to prepare 1 mL of 2 mg/mL solution):
-
Prepare Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 20 mg/mL).
-
Combine Solvents Sequentially: In a sterile tube, add the components in the following order, ensuring the solution is clear after each addition before proceeding to the next step. a. Add 100 µL of the 20 mg/mL this compound stock solution (in DMSO). b. Add 400 µL of PEG300. Mix thoroughly. c. Add 50 µL of Tween-80. Mix thoroughly. d. Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.
-
Final Check: The final solution should be clear. If precipitation is observed, gentle warming or sonication may be applied. Use this formulation immediately after preparation.
Sterilization and Storage
Proper sterilization and storage are crucial to maintain the stability and sterility of this compound solutions.
As this compound is a heat-sensitive molecule, stock solutions intended for sterile applications (e.g., cell culture) must be sterilized by filtration.
-
Method: Use a sterile syringe filter with a pore size of 0.2 µm.
-
Procedure: Draw the prepared this compound solution into a sterile syringe, attach the sterile filter, and dispense the solution into a sterile recipient vessel. This method is effective for removing bacteria.
| Form | Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | |
| Stock Solution in DMSO | -20°C | 1 month | |
| Stock Solution in DMSO | -80°C | 6 months to 2 years | |
| Aqueous Working Solution | 4°C | Prepare fresh, use same day |
Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quality Control (QC)
To ensure the accuracy and reliability of experimental results, several QC measures should be implemented.
-
Certificate of Analysis (COA): Always use high-purity this compound powder and verify its identity and purity from the supplier's COA.
-
Solvent Quality: Use high-quality, anhydrous grade solvents (e.g., DMSO) to ensure maximum solubility and stability.
-
Visual Inspection: Before use, visually inspect solutions for any signs of precipitation or color change, which may indicate degradation or contamination.
-
Concentration Verification (for cGMP or critical studies): For applications requiring precise quantification, the concentration and purity of the prepared stock solution can be verified using High-Performance Liquid Chromatography (HPLC). A validated HPLC method can confirm the identity, purity, and concentration of this compound against a reference standard.
-
Sterility Testing: For solutions used in long-term cell culture, a sample of the filtered stock can be incubated in sterile growth medium to test for microbial contamination.
References
Application Notes and Protocols for Sterile Filtration of Cefazedone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazedone is a first-generation cephalosporin antibiotic. As with many beta-lactam antibiotics, this compound is susceptible to degradation in aqueous solutions, particularly through hydrolysis of the beta-lactam ring. Sterile filtration is the required method for sterilizing this compound solutions, as they are heat-sensitive. The selection of an appropriate sterile filtration process is critical to ensure the sterility, stability, and potency of the final drug product.
This document provides detailed application notes and protocols for the sterile filtration of this compound, with a focus on filter compatibility, product stability, and process validation. Due to the limited availability of specific quantitative data for this compound, data from Cefazolin, a structurally and pharmacokinetically similar cephalosporin, is used as a proxy where noted.[1] It is imperative that users perform specific validation studies for their particular this compound formulation and filtration process.
Physicochemical Properties and Stability of this compound
Understanding the physicochemical properties of this compound is essential for developing a robust sterile filtration process.
-
Solubility: this compound sodium is soluble in water and Dimethyl Sulfoxide (DMSO).
-
Stability in Aqueous Solutions: The stability of cephalosporins in aqueous solutions is highly dependent on pH and temperature. For Cefazolin, which is structurally similar to this compound, maximum stability is observed in the pH range of 4.5 to 6.5.[2][3] Below pH 4.5, there is a risk of precipitation of the free acid. Degradation via hydrolysis is accelerated at pH values outside of this optimal range.
Impact of pH and Temperature on Stability (Data based on Cefazolin)
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | Notes |
| 1.0 | 35 | ~0.0277 | ~25 | Acid-catalyzed hydrolysis of the β-lactam bond is the primary degradation pathway.[4] |
| 5.5 | 60 | Degradation minimum observed | - | Optimal pH for stability of Cefazolin in aqueous solution.[3] |
| > 8.5 | - | Rapid hydrolysis | - | Base-catalyzed hydrolysis leads to rapid degradation. |
| 4.6 | 30 | - | ~36 | For Cefepime, another cephalosporin, a T90 of approximately 2 days was observed at this pH and temperature. |
| 5.6 | 30 | - | ~36 | Similar stability to pH 4.6 for Cefepime. |
Note: The provided degradation data is for related cephalosporins and should be used as a guideline. Specific stability studies for this compound are highly recommended.
Sterile Filter Selection and Compatibility
The choice of a sterilizing-grade filter membrane is a critical step. The filter must be compatible with the this compound solution to prevent drug adsorption and the leaching of unwanted substances into the final product. Sterilizing-grade filters are typically defined as having a pore size of 0.22 µm or smaller.
Recommended Filter Membranes
Based on general compatibility with aqueous solutions and low protein binding properties, the following membranes are recommended for the sterile filtration of this compound solutions:
-
Polyvinylidene fluoride (PVDF): Known for its low protein binding and broad chemical compatibility.
-
Polyethersulfone (PES): Offers high flow rates and low protein binding.
Filter Compatibility Considerations
| Parameter | Recommendation |
| Drug Adsorption | Perform studies to quantify the amount of this compound adsorbed onto the filter membrane. Low drug concentrations are particularly vulnerable to loss due to adsorption. Pre-flushing the filter with the product solution can help saturate adsorption sites and minimize loss in the final collected filtrate. |
| Extractables & Leachables | Conduct a risk assessment for extractables and leachables from the filter materials. The filter manufacturer should provide data on potential extractables. Leachables are process-dependent and should be evaluated under the actual filtration conditions. |
| Chemical Compatibility | While PVDF and PES are generally compatible with aqueous solutions, it is essential to confirm compatibility with the specific formulation, including any excipients. Consult the filter manufacturer's chemical compatibility charts. |
| Integrity Testing | The filter's integrity must be tested before and after filtration to ensure it was not compromised during the process. Common non-destructive tests include the bubble point test and the diffusive flow test. |
Experimental Protocols
Protocol for Filter Compatibility and Drug Adsorption Study
Objective: To determine the compatibility of different filter membranes with the this compound solution and to quantify the amount of drug adsorbed.
Materials:
-
This compound solution at the desired concentration and pH.
-
Syringe filters or filter discs with different membranes (e.g., PVDF, PES, Nylon).
-
Sterile syringes and collection vials.
-
HPLC system with a suitable column and method for this compound quantification.
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Take an initial sample of the unfiltered this compound solution for HPLC analysis (this will be the 100% reference).
-
Flush the first filter with a small volume of the this compound solution (e.g., 1-2 mL) and discard the filtrate. This step mimics a pre-use flush.
-
Filter a known volume of the this compound solution through the test filter into a clean collection vial.
-
Collect fractions of the filtrate (e.g., the first 1 mL, the next 5 mL, and the final 5 mL) to assess if adsorption is more prominent in the initial volume.
-
Analyze the unfiltered solution and all filtered fractions by HPLC to determine the concentration of this compound.
-
Calculate the percentage of this compound adsorbed for each filter type and each fraction.
-
Visually inspect the filters for any signs of degradation or incompatibility.
Protocol for Forced Degradation Study
Objective: To understand the degradation pathway of this compound under stress conditions relevant to the filtration process.
Materials:
-
This compound solution.
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂).
-
Temperature-controlled chambers.
-
UV and visible light sources.
-
HPLC-MS system for identification of degradation products.
Procedure:
-
Acid and Base Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 N HCl and 0.1 N NaOH in separate containers.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC-MS.
-
-
Oxidative Degradation:
-
Mix the this compound solution with 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period and analyze at intervals.
-
-
Thermal Degradation:
-
Store the this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at various time points.
-
-
Photodegradation:
-
Expose the this compound solution to UV and visible light and analyze at different time points.
-
-
Analyze all samples to identify and quantify the degradation products and determine the degradation kinetics.
Protocol for Sterile Filtration Process Validation
Objective: To validate that the sterile filtration process consistently produces a sterile product without adversely affecting its quality.
Procedure:
-
Filter Integrity Testing (Pre-filtration):
-
Perform a bubble point or diffusive flow test on the filter to confirm its integrity before use.
-
-
Filtration:
-
Filter the this compound solution under the defined process parameters (pressure, flow rate, temperature).
-
-
Filter Integrity Testing (Post-filtration):
-
Repeat the integrity test on the filter after use to ensure it was not compromised during filtration.
-
-
Sterility Testing of the Filtrate:
-
Collect samples of the filtrate aseptically.
-
Perform sterility testing according to USP <71> or other relevant pharmacopeial methods. This typically involves membrane filtration of the product followed by incubation of the filter in growth media.
-
-
Product Quality Testing:
-
Analyze the filtered product for this compound concentration (potency), pH, and the presence of any degradation products or leachables.
-
Visualizations
Conclusion
The sterile filtration of this compound is a critical process that requires careful consideration of formulation parameters, filter selection, and process validation. By maintaining the pH of the solution within the optimal range of 4.5 to 6.5 and selecting a compatible, low-binding filter membrane such as PVDF or PES, the stability and potency of this compound can be preserved. The protocols provided in this document offer a framework for developing and validating a robust sterile filtration process. However, it is essential to reiterate that these are general guidelines, and process-specific validation is a regulatory requirement to ensure the safety and efficacy of the final sterile this compound product.
References
- 1. Clinical pharmacology phase I of this compound, a new cephalosporin, in healthy volunteers. II. Pharmacokinetics in comparison with cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of degradation of cefazolin and cephalexin in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cefazedone Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cefazedone in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, data from Cefazolin, a structurally similar first-generation cephalosporin, is used as a close surrogate to provide general guidance. It is crucial to perform specific stability studies for your particular formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other cephalosporins, is primarily influenced by pH, temperature, and the composition of the aqueous solution (e.g., buffer type and ionic strength)[1][2][3]. Exposure to light can also lead to degradation[4].
Q2: At what pH is this compound expected to be most stable?
A2: Based on data for the closely related Cefazolin, maximum stability is anticipated in the slightly acidic to neutral pH range, typically between pH 4.5 and 6.5[5]. In more acidic or alkaline conditions, the rate of degradation increases significantly.
Q3: How does temperature affect the degradation rate of this compound?
A3: As with most chemical reactions, the degradation of this compound in solution is accelerated at higher temperatures. For optimal stability, solutions should be stored at refrigerated temperatures (e.g., 4°C).
Q4: What are the common degradation pathways for this compound in aqueous solutions?
A4: The primary degradation pathway for cephalosporins like this compound in aqueous solution is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity. Other potential degradation reactions include hydrolysis of the acetoxymethyl group at the C-3 position and intramolecular reactions, particularly at alkaline pH.
Q5: Can buffer salts catalyze the degradation of this compound?
A5: Yes, certain buffer species can catalyze the degradation of cephalosporins. For instance, phosphate buffers have been shown to have a catalytic effect on the degradation of Cefazolin. Therefore, the choice of buffer is critical when preparing this compound solutions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of this compound potency in solution. | - Inappropriate pH of the solution.- High storage temperature.- Use of a catalytic buffer (e.g., phosphate).- Exposure to light. | - Adjust the pH to the optimal range of 4.5-6.5.- Store solutions at refrigerated temperatures (4°C).- Use a non-catalytic buffer system, such as acetate.- Protect solutions from light by using amber vials or storing them in the dark. |
| Precipitate formation in the this compound solution. | - pH-dependent solubility.- Degradation products may have lower solubility.- Incompatibility with other formulation components. | - Ensure the pH of the solution is within the optimal stability range, which often corresponds to good solubility.- Analyze the precipitate to identify if it is the parent drug or a degradant.- Conduct compatibility studies with all excipients in the formulation. |
| Discoloration of the this compound solution. | - Formation of degradation products.- Oxidation. | - Investigate the degradation pathway to identify the chromophoric degradants.- Consider the use of antioxidants if oxidation is suspected, after confirming compatibility.- Store the solution protected from light. |
| Inconsistent results in stability studies. | - Poorly controlled experimental conditions (pH, temperature).- Non-validated analytical method.- Variability in sample preparation. | - Tightly control and monitor pH and temperature throughout the experiment.- Develop and validate a stability-indicating HPLC method.- Standardize all sample preparation procedures. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound in a buffered aqueous solution.
1. Materials:
- This compound reference standard
- High-purity water (e.g., Milli-Q)
- Buffer salts (e.g., sodium acetate, acetic acid for acetate buffer)
- Acids and bases for pH adjustment (e.g., 0.1 N HCl, 0.1 N NaOH)
- HPLC-grade solvents (e.g., acetonitrile, methanol)
- Validated stability-indicating HPLC method
2. Solution Preparation:
- Prepare the desired buffer solution (e.g., 0.1 M acetate buffer) and adjust to the target pH (e.g., pH 5.5).
- Accurately weigh and dissolve a known amount of this compound in the buffer to achieve the desired concentration.
- Filter the solution through a 0.22 µm filter.
3. Stability Study:
- Aliquot the this compound solution into amber glass vials.
- Store the vials at various temperature conditions (e.g., 4°C, 25°C, and 40°C).
- At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each temperature condition.
4. Analysis:
- Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
- Monitor for the appearance of degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Determine the degradation rate constant (k) and half-life (t₁/₂) at each temperature.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for developing and validating stability-indicating methods.
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 N HCl.
- Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours).
- Neutralize the solution before HPLC analysis.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 N NaOH.
- Incubate at room temperature for a shorter period (e.g., 30 minutes to 2 hours) due to faster degradation in basic conditions.
- Neutralize the solution before HPLC analysis.
3. Oxidative Degradation:
- Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Incubate at room temperature for a specified period (e.g., 2-8 hours).
4. Thermal Degradation:
- Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a set duration.
- Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
5. Photodegradation:
- Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
- Analyze the solution by HPLC.
Data Presentation
Table 1: Effect of pH on the Stability of a Related Cephalosporin (Cefazolin) in Aqueous Solution at 60°C
| pH | Apparent First-Order Rate Constant (k) (hr⁻¹) | Half-life (t₁/₂) (hr) |
| 2.0 | Data not available, but degradation is rapid | Data not available |
| 4.0 | Data not available | Data not available |
| 5.5 | Degradation minimum | Longest half-life |
| 6.5 | Degradation minimum | Longest half-life |
| 8.0 | Data not available, but degradation is rapid | Data not available |
| 10.0 | Data not available, but degradation is very rapid | Data not available |
Note: This table is illustrative and based on the general stability profile of Cefazolin, which shows a degradation minimum between pH 5.5 and 6.5. Actual values for this compound will need to be determined experimentally.
Table 2: Effect of Temperature on the Stability of a Related Cephalosporin (Cefazolin) at pH 5.5
| Temperature (°C) | Apparent First-Order Rate Constant (k) | Half-life (t₁/₂) |
| 4 | Lowest | Longest |
| 25 | Moderate | Moderate |
| 40 | Highest | Shortest |
Note: This table illustrates the expected trend. The Arrhenius equation can be used to describe the temperature dependence of the degradation rate.
Visualizations
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefazedone Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of Cefazedone degradation products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Comprehensive degradation studies specifically for this compound are not widely available in the public domain. Much of the detailed information, including degradation pathways and product structures, is inferred from studies on Cefazolin, a structurally and chemically similar first-generation cephalosporin. Researchers should use this information as a guide and validate findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the behavior of structurally similar cephalosporins like Cefazolin, this compound is expected to degrade primarily through hydrolysis, oxidation, and photolysis.[1][2] The β-lactam ring is susceptible to cleavage under both acidic and basic conditions. The side chains can also undergo modification, particularly oxidation of the thioether group.
Q2: What are some of the potential degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented, by analogy to Cefazolin, potential degradation products could include compounds resulting from the opening of the β-lactam ring and modifications to the side chains. For Cefazolin, two major degradation impurities have been identified as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid.[1] It is plausible that this compound forms analogous structures. A list of known this compound impurities, which may include degradation products, is available from commercial suppliers.[3][4]
Q3: My HPLC chromatogram shows several new peaks after stressing my this compound sample. How do I identify them?
A3: The identification of unknown peaks requires a systematic approach. The first step is to ensure the separation is adequate. Then, techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are essential for obtaining the mass-to-charge ratio (m/z) of the degradation products. Further fragmentation using tandem MS (MS/MS) can help in elucidating the structure. For unambiguous identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often necessary.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase. A gradient elution may be necessary to resolve all peaks. |
| Unsuitable stationary phase | Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its degradation products. |
| Inadequate column temperature | Adjust the column temperature. Higher temperatures can improve peak shape and reduce viscosity, but may also affect the stability of the analytes. |
| High flow rate | Reduce the flow rate to allow for better separation, though this will increase the run time. |
Issue 2: Inconsistent retention times for this compound and its degradation products.
| Potential Cause | Troubleshooting Step |
| Inadequate system equilibration | Ensure the HPLC system is thoroughly equilibrated with the mobile phase before injecting the sample. |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a high-quality HPLC system with a reliable pump. |
| Column degradation | Check the column performance using a standard. If performance has deteriorated, wash or replace the column. |
| Sample solvent effects | Dissolve the sample in the initial mobile phase composition to avoid peak distortion and shifting retention times. |
Issue 3: Difficulty in obtaining mass spectra for suspected degradation products.
| Potential Cause | Troubleshooting Step | | Low concentration of degradation product | Concentrate the sample or inject a larger volume if the HPLC system allows. | | Ion suppression | Dilute the sample to reduce matrix effects. Optimize the MS source parameters (e.g., electrospray voltage, gas flow rates, temperature). | | Unsuitable ionization mode | Analyze the sample in both positive and negative ionization modes to see which provides a better signal for the degradation products. | | In-source fragmentation | Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound, based on typical results for cephalosporins. Note: This data is illustrative and should be confirmed by experimentation.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (Acid Hydrolysis) | 8 hours | 60 °C | 85.2 | 8.1 | 2.5 |
| 0.1 M NaOH (Base Hydrolysis) | 2 hours | 25 °C | 78.5 | 5.3 | 12.7 |
| 3% H₂O₂ (Oxidation) | 24 hours | 25 °C | 90.1 | 6.4 | 1.8 |
| UV Light (Photolysis) | 48 hours | 25 °C | 88.9 | 4.9 | 3.1 |
| Dry Heat | 72 hours | 80 °C | 95.3 | 1.5 | 0.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute samples for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours. A parallel sample should be kept in the dark as a control. Dilute samples for analysis.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 72 hours. Dissolve the stressed powder in a suitable solvent and dilute for analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 273 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Potential degradation pathways of this compound.
References
- 1. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
Optimizing Cefazedone concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Cefazedone in in vitro experiments.
Frequently Asked Questions (FAQs)
???+ question "What is the primary mechanism of action for this compound?"
???+ question "What is the antibacterial spectrum of this compound?"
???+ question "How should I prepare a stock solution of this compound for in vitro use?"
???+ question "Is this compound cytotoxic to mammalian cells?"
???+ question "How can I determine the optimal concentration of this compound for my experiment?"
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacteria as reported in the literature.
| Bacterial Group/Species | Geometric Mean MIC (µg/mL) | Notes | Reference |
| Gram-positive strains | 0.386 | Compared to other first-generation cephalosporins. | [1][2] |
| Staphylococcus aureus | 0.340 | Compared to other first-generation cephalosporins. | [1][2] |
| Enterococci | 16 | Concentration at which 100% of tested strains were inhibited. | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum suspension, adjusted to 0.5 McFarland standard
-
Incubator
Procedure:
-
Prepare Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium to achieve a range of desired concentrations. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.
-
Inoculate: Dilute the 0.5 McFarland bacterial suspension into fresh broth so that, after addition to the wells, the final concentration will be approximately 5 x 10^5 colony-forming units (CFU)/mL. Add this diluted inoculum to each well (except the negative control).
-
Incubate: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: General Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a viability control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilize Formazan: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate Viability: Cell viability is expressed as a percentage relative to the untreated control cells. This data can be used to calculate a CC50 (50% cytotoxic concentration) value.
Troubleshooting Guide
???+ question "Problem: I am not observing any antibacterial effect in my assay."
???+ question "Problem: I am seeing high levels of cytotoxicity in my mammalian cell line, even at low concentrations."
???+ question "Problem: My experimental results are highly variable between replicates."
Visualizations
Caption: this compound's mechanism of action on bacterial cells.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for in vitro this compound experiments.
References
Technical Support Center: Cefazedone in Experimental Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Cefazedone in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a first-generation cephalosporin antibiotic.[1][2][3][4] In research, it is often used to prevent bacterial contamination in cell cultures, allowing for the study of various biological processes without interference from microbial growth.
Q2: What are the common causes of this compound precipitation in media?
A2: this compound precipitation can be attributed to several factors:
-
Improper pH: Cephalosporin stability is highly dependent on pH.[5] Deviations from the optimal pH range of the media can reduce this compound's solubility.
-
High Concentration: Exceeding the solubility limit of this compound in the media will lead to precipitation.
-
Incorrect Solvent for Stock Solution: The choice of solvent for the initial stock solution is critical. While this compound is soluble in DMSO, improper dilution into the aqueous media can cause it to precipitate.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storing the media at improper temperatures can affect the stability and solubility of this compound.
-
Interaction with Media Components: Divalent cations (e.g., Ca²⁺, Mg²⁺) and other components in complex media can potentially interact with this compound, leading to the formation of insoluble salts.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions of this compound. It is important to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.
Q4: How should I store this compound stock solutions and media containing this compound?
A4: this compound stock solutions are best stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Media supplemented with this compound should be stored at 2-8°C and protected from light. It is recommended to add this compound to the media shortly before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitate observed immediately after adding this compound stock solution to the media. | Localized high concentration: The this compound is precipitating out before it can be fully dissolved in the bulk media. Solvent shock: The aqueous media is a poor solvent for the DMSO stock, causing the this compound to crash out. | Add the this compound stock solution dropwise to the media while gently swirling or stirring. Pre-warm the media to 37°C before adding the this compound stock solution. Prepare an intermediate dilution of the this compound stock in a small volume of media before adding it to the final volume. |
| Precipitate forms over time in media stored at 2-8°C. | pH shift: The pH of the media may have shifted out of the optimal range for this compound solubility. Interaction with media components: Slow complexation with salts or other components in the media. Low temperature: Reduced solubility at lower temperatures. | Ensure the pH of the media is stable and within the recommended range (typically 7.2-7.4) before and after adding this compound. Prepare fresh media with this compound as needed and avoid long-term storage. If a precipitate is observed after refrigeration, gently warm the media to 37°C and swirl to see if the precipitate redissolves. Do not use if the precipitate remains. |
| Media containing this compound appears discolored. | Degradation: this compound may be degrading, which can sometimes be accompanied by a color change. This can be influenced by light exposure and temperature. | Store media containing this compound protected from light. Prepare fresh media and avoid prolonged storage. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅Cl₂N₅O₅S₃ | |
| Molecular Weight | 548.44 g/mol | |
| Solubility in DMSO | 100 mg/mL (182.33 mM) | |
| Solubility in Aqueous Co-solvents | ≥ 2.08 mg/mL in systems containing DMSO, PEG300, Tween-80, and Saline. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Supplementing Cell Culture Media with this compound
Materials:
-
Basal cell culture medium
-
Fetal Bovine Serum (FBS) and other required supplements
-
This compound stock solution (from Protocol 1)
-
Water bath at 37°C
Procedure:
-
Warm the basal cell culture medium to 37°C in a water bath.
-
Add the required supplements (e.g., FBS, L-glutamine) to the basal medium and mix gently.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
While gently swirling the warmed, supplemented medium, add the this compound stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the medium for any signs of precipitation.
-
If the medium remains clear, it is ready for use. If a precipitate forms, refer to the troubleshooting guide.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing and using this compound.
References
Cefazedone mass spectrometry fragmentation pattern analysis
Cefazedone Mass Spectrometry Analysis: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the mass spectrometry analysis of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guidance, experimental protocols, and a summary of key fragmentation data.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion for this compound in positive ion ESI-MS?
A1: this compound has a monoisotopic mass of approximately 546.96 g/mol . In positive ion electrospray ionization (ESI) mass spectrometry, you should primarily look for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 548.0.[1] Depending on the mobile phase and sample purity, you may also observe sodium [M+Na]⁺ or potassium [M+K]⁺ adducts at m/z 570.0 and m/z 586.0, respectively.
Q2: What are the primary fragment ions observed for this compound in MS/MS analysis?
A2: In tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) experiments, this compound undergoes characteristic fragmentation. A common transition monitored for quantification is from the precursor ion m/z 548.2 to a prominent product ion at m/z 344.1.[1] This fragmentation corresponds to the cleavage of the β-lactam ring and loss of the acyl side chain, a typical fragmentation pathway for cephalosporin antibiotics.[2][3][4]
Q3: Can I use negative ion mode to analyze this compound?
A3: Yes, negative ion mode can be used. Cephalosporins possess a carboxylic acid group, which can be deprotonated to form the [M-H]⁻ ion. Fragmentation in negative mode often involves the cleavage of the β-lactam ring. However, positive ion mode generally produces higher intensity signals and more informative spectra for cephalosporins.
Q4: How can I differentiate this compound from other cephalosporins with similar molecular weights?
A4: Differentiation is achieved by analyzing the unique fragmentation patterns. While the core β-lactam ring cleavage is common to many cephalosporins, the specific m/z values of the fragment ions will differ based on the unique R1 and R2 side chains of each compound. Comparing the full MS/MS spectrum against a known standard or library is the most reliable method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal for [M+H]⁺ | 1. Incorrect Ionization Mode: The instrument is set to negative ion mode instead of positive. 2. Suboptimal Source Conditions: Capillary voltage, source temperature, or gas flows are not optimized. 3. In-Source Fragmentation: The compound is fragmenting in the ion source before mass analysis due to harsh conditions. 4. Sample Degradation: this compound (a β-lactam antibiotic) may have hydrolyzed, opening the β-lactam ring. | 1. Switch to positive electrospray ionization (ESI+) mode. 2. Optimize source parameters by infusing a this compound standard solution. Typical ESI+ parameters include a capillary voltage of 3-4 kV and source temperatures of 120-150°C. 3. Reduce the source temperature or fragmentor/cone voltage to ensure "softer" ionization. 4. Prepare fresh samples. Ensure the pH of the solution is appropriate to maintain stability. |
| Unexpected Peaks in the Spectrum | 1. Adduct Formation: Presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) from glassware or mobile phase additives. 2. Contamination: Impurities in the sample, solvent, or from the LC system. 3. Isotopes: Chlorine atoms in this compound (C₁₈H₁₅Cl₂ N₅O₅S₃) will produce a characteristic isotopic pattern (M, M+2, M+4). | 1. This is common. Use high-purity solvents and additives like ammonium formate or formic acid to promote protonation over other adducts. 2. Run a blank injection (mobile phase only) to identify system peaks. 3. This is expected. The [M+2] peak, due to the presence of one ³⁷Cl isotope, will be approximately 65% of the monoisotopic [M] peak's intensity, and the [M+4] peak (two ³⁷Cl isotopes) will be about 10%. |
| Poor Fragmentation / No Product Ions | 1. Insufficient Collision Energy: The energy used for CID is too low to induce fragmentation. 2. Incorrect Precursor Ion Selection: The isolation window for the precursor ion (m/z 548) is too wide or off-center. | 1. Perform a collision energy optimization experiment. Infuse a standard and ramp the collision energy to find the value that yields the desired product ions with the best intensity. 2. Ensure the mass spectrometer is properly calibrated and that the correct m/z is selected for fragmentation. |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for this compound in high-resolution mass spectrometry.
| Ion Species | Formula | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ | [C₁₈H₁₆Cl₂N₅O₅S₃]⁺ | 547.9691 | 548.2 | Precursor ion for MS/MS analysis. The observed value is from a triple quadrupole instrument. |
| [M+Na]⁺ | [C₁₈H₁₅Cl₂N₅NaO₅S₃]⁺ | 569.9511 | - | Commonly observed sodium adduct. |
| Fragment Ion 1 | [C₁₁H₉Cl₂N₂O₄S]⁺ | 346.9558 | 344.1 | Major product ion resulting from the cleavage of the β-lactam ring and loss of the thiadiazole side chain. The observed value is from a triple quadrupole instrument. |
Experimental Protocol: LC-MS/MS Analysis
This section outlines a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or a methanol/water mixture (50:50, v/v).
-
Perform serial dilutions from the stock solution using the initial mobile phase composition to create calibration standards.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from precursor ion m/z 548.2 to product ion m/z 344.1.
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.1 kV
-
Source Temperature: 150°C
-
Desolvation Gas (N₂): 800 L/hr at 400°C
-
Collision Gas: Argon.
-
-
Parameter Optimization: For best results, optimize collision energy and other source parameters by infusing a standard solution directly into the mass spectrometer.
Visualizations
Below are diagrams illustrating key workflows and pathways related to this compound analysis.
Caption: A typical experimental workflow for LC-MS/MS analysis of this compound.
Caption: Simplified fragmentation pathway of protonated this compound under CID.
References
- 1. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cefazedone Dose Optimization for Cell Culture: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cefazedone dosage in cell culture experiments. This compound is a first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[5] While effective in preventing contamination, it is crucial to determine the optimal concentration that is non-toxic to eukaryotic cells and does not interfere with experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration of this compound for cell culture?
There is no universally established working concentration of this compound for all cell culture applications. The optimal concentration depends on the specific cell type, the nature of the potential contaminants, and the duration of the experiment. It is essential to perform a dose-response study to determine the minimum inhibitory concentration (MIC) for common laboratory contaminants while ensuring minimal cytotoxicity to your specific cell line. As a starting point for first-generation cephalosporins, a range of 50-100 µg/mL can be considered for initial testing, similar to the working concentrations of other beta-lactam antibiotics like penicillin.
Q2: How can I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound powder in sterile DMSO to create a high-concentration stock (e.g., 100 mg/mL). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years. When preparing your culture medium, dilute the stock solution to the desired final working concentration. Ensure the final DMSO concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound toxic to mammalian cells?
Like many antibiotics, this compound can exhibit cytotoxicity at high concentrations. Cephalosporins are generally considered to have low toxicity to mammalian cells. However, the sensitivity to this compound can vary significantly between different cell lines. Therefore, it is crucial to perform a cytotoxicity assay to determine the safe concentration range for your specific cells.
Q4: How can I determine the cytotoxic concentration of this compound for my cell line?
A cytotoxicity assay, such as an MTT, XTT, or LDH release assay, should be performed. This involves exposing your cells to a range of this compound concentrations for a period relevant to your planned experiments (e.g., 24, 48, and 72 hours). The assay will determine the concentration at which this compound significantly reduces cell viability. The highest concentration that does not cause a significant decrease in viability is considered the maximum safe concentration for your experiments.
Q5: Can this compound affect my experimental results beyond cytotoxicity?
Yes, antibiotics can have off-target effects on eukaryotic cells, potentially altering gene expression, cell signaling, and metabolism. While specific data on the off-target effects of this compound on eukaryotic signaling pathways is limited, it is a possibility to consider. If you are studying sensitive cellular pathways, it is advisable to include an antibiotic-free control group in your experimental design to assess any potential interference from this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent contamination despite using this compound. | 1. Resistant bacterial strain: The contaminating bacteria may be resistant to first-generation cephalosporins. 2. Incorrect this compound concentration: The concentration used may be below the Minimum Inhibitory Concentration (MIC) for the specific contaminant. 3. Mycoplasma contamination: this compound is ineffective against Mycoplasma as they lack a cell wall. 4. Fungal contamination: this compound is an antibacterial and will not inhibit fungal growth. | 1. Identify the contaminant: Perform Gram staining and culture the contaminant to identify it. Consider using a broad-spectrum antibiotic effective against resistant strains. 2. Optimize this compound concentration: Perform a dose-response experiment to determine the MIC for the contaminant. 3. Test for Mycoplasma: Use a Mycoplasma detection kit. If positive, treat the culture with a Mycoplasma-specific antibiotic. 4. Use an antifungal agent: If fungal contamination is observed, add an antifungal agent like Amphotericin B to the culture medium. |
| Cells are growing slowly or appear unhealthy after adding this compound. | 1. This compound cytotoxicity: The concentration of this compound may be too high for your specific cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | 1. Perform a cytotoxicity assay: Determine the maximum non-toxic concentration of this compound for your cells. Use a concentration well below the cytotoxic threshold. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically <0.1% for DMSO). Prepare a higher concentration stock solution to minimize the volume of solvent added to the medium. |
| Inconsistent experimental results when using this compound. | Off-target effects: this compound may be interfering with the cellular processes being studied. | Include proper controls: Always include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and an antibiotic-free control in your experiments to assess the baseline and identify any effects of this compound on your results. |
| Precipitate forms in the culture medium after adding this compound. | 1. Poor solubility: The concentration of this compound may have exceeded its solubility limit in the culture medium. 2. Instability: this compound may be unstable in the culture medium at 37°C over time. | 1. Ensure complete dissolution: Make sure the this compound stock solution is fully dissolved before adding it to the medium. Prepare fresh dilutions for each use. 2. Check for stability: While specific data on this compound's stability in various media is scarce, it's good practice to change the medium with freshly prepared this compound every 2-3 days for long-term experiments. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Minimum Inhibitory Concentration - MIC)
This protocol helps determine the lowest concentration of this compound required to inhibit the growth of common bacterial contaminants.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well plates
-
Bacterial culture (e.g., a common lab contaminant like E. coli or S. aureus)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare a serial dilution of the this compound stock solution in the bacterial growth medium in a 96-well plate. The concentration range should be broad initially (e.g., 0.1 to 500 µg/mL).
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth (no increase in OD compared to the negative control).
Protocol 2: this compound Cytotoxicity Assay Using MTT
This protocol assesses the effect of this compound on the viability of a specific eukaryotic cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
Spectrophotometer (plate reader)
Methodology:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for time points relevant to your experiments (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Data Presentation
Table 1: Example Data for this compound MIC against Common Contaminants
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | [Data to be determined by user] |
| Staphylococcus aureus | [Data to be determined by user] |
| Pseudomonas aeruginosa | [Data to be determined by user] |
Table 2: Example Data for this compound Cytotoxicity (IC50) on Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µg/mL) |
| [User's Cell Line 1] | 24 | [Data to be determined by user] |
| 48 | [Data to be determined by user] | |
| 72 | [Data to be determined by user] | |
| [User's Cell Line 2] | 24 | [Data to be determined by user] |
| 48 | [Data to be determined by user] | |
| 72 | [Data to be determined by user] |
Visualizations
Caption: Mechanism of this compound's antibacterial action.
Caption: Workflow for determining the optimal this compound dose.
References
Validation & Comparative
Cefazedone and Cefazolin: A Comparative Analysis of Antibacterial Efficacy
A detailed review of the in-vitro antibacterial activity of the first-generation cephalosporins, Cefazedone and Cefazolin, reveals distinct differences in their potency against various bacterial strains. While both antibiotics exhibit a broad spectrum of activity, particularly against Gram-positive organisms, experimental data indicates that this compound holds a superior inhibitory effect against key pathogens, including Staphylococcus aureus and other Gram-positive bacteria.
This compound and Cefazolin are parenteral first-generation cephalosporin antibiotics that share a common mechanism of action.[1] They exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] This disruption of cell wall integrity leads to cell lysis and bacterial death.
In-Vitro Antibacterial Activity: A Quantitative Comparison
The comparative efficacy of this compound and Cefazolin has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. These studies highlight the nuanced differences in their antibacterial spectrum.
A significant study comparing the in-vitro activity of this compound with other first-generation cephalosporins, including Cefazolin, demonstrated the potent inhibitory effect of this compound against Gram-positive strains.[2] The geometric mean MIC of this compound for Gram-positive bacteria was found to be 0.386 µg/mL, which was considerably lower than that of Cefazolin at 0.894 µg/mL, indicating a more potent activity.[2]
This enhanced activity was particularly evident against strains of Staphylococcus aureus. The geometric mean MIC of this compound against S. aureus was 0.340 µg/mL, compared to 0.534 µg/mL for Cefazolin. Further research has corroborated the good activity of this compound against Gram-positive bacteria.
In studies involving a broader range of clinical isolates, this compound demonstrated superior or similar activity to Cefazolin. In one study of 14 different bacterial strains, this compound was markedly superior to Cefazolin against five of those strains, which included Staphylococci, Streptococci, E. coli, and Klebsiella species. Against the remaining nine isolates, both compounds exhibited similar activity.
When compared to another cephalosporin, cephalothin, this compound has been shown to have a largely corresponding antibacterial activity. However, a notable advantage of this compound is its moderate effectiveness against enterococci at a concentration of 16 µg/mL, a group of bacteria against which cephalothin is completely ineffective.
The bactericidal activity of this compound has been demonstrated in strains of Staphylococcus aureus and Escherichia coli. This activity was found to be more pronounced in serum and bile than in nutrient broth.
The following tables summarize the available quantitative data on the comparative antibacterial activity of this compound and Cefazolin.
| Antibiotic | Geometric Mean MIC (µg/mL) vs. Gram-Positive Strains |
| This compound | 0.386 |
| Cefazolin | 0.894 |
| Antibiotic | Geometric Mean MIC (µg/mL) vs. Staphylococcus aureus |
| This compound | 0.340 |
| Cefazolin | 0.534 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The data presented in this guide is based on established methods such as the two-fold serial agar dilution method. The general principles of these methods are outlined by standard-setting organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Agar Dilution Method for MIC Determination
The agar dilution method involves the incorporation of varying concentrations of the antibiotic into an agar-based growth medium.
Figure 1. Workflow for Agar Dilution MIC Testing.
Protocol Steps:
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific, decreasing concentration of the antibiotic. This is achieved by adding precise volumes of the antibiotic stock solutions to molten Mueller-Hinton agar before it solidifies.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This ensures a consistent number of bacteria are tested.
-
Inoculation: The surface of each antibiotic-containing agar plate, along with a growth control plate (no antibiotic), is inoculated with the bacterial suspension.
-
Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 16-20 hours) to allow for bacterial growth.
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the growth of the organism.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
As previously mentioned, both this compound and Cefazolin are beta-lactam antibiotics that target the bacterial cell wall. The following diagram illustrates this mechanism.
Figure 2. Mechanism of Action of this compound and Cefazolin.
References
- 1. Clinical pharmacology phase I of this compound, a new cephalosporin, in healthy volunteers. I. Tolerance in comparison with cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study Using MIC Test for this compound and other First Generation Cephalosporins -Korean Journal of Clinical Pharmacy | Korea Science [koreascience.kr]
Cefazedone vs. Ceftriaxone: A Comparative Guide on In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Cefazedone, a first-generation cephalosporin, and Ceftriaxone, a third-generation cephalosporin. The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Ceftriaxone against a range of clinically relevant bacteria. MIC values are presented in µg/mL and represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism in vitro. It is important to note that the data is collated from different studies and direct comparisons should be made with caution.
| Bacterial Species | This compound MIC (µg/mL) | Ceftriaxone MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 0.34 (Geometric Mean)[1] | 2.0 (MIC50) |
| Streptococcus spp. | Good activity[2] | 0.015 (MIC50 for S. pyogenes) |
| Enterococcus spp. | 16 (active against 100% of strains)[3] | Generally not effective |
| Gram-Negative Bacteria | ||
| Escherichia coli | Better than Cefazolin[1] | 95% susceptibility |
| Klebsiella spp. | Better than Cefazolin | 89.4% susceptibility |
| Proteus mirabilis | Within spectrum of activity | 83.8% susceptibility |
| Pseudomonas aeruginosa | Not generally active | 92.7% susceptibility |
| Enterobacteriaceae | Active against some strains | Excellent activity (MIC50 ≤ 0.004-0.5) |
| Haemophilus influenzae | Not generally active | ≤ 0.004 (MIC50) |
| Neisseria spp. | Not generally active | ≤ 0.001 (MIC50) |
Experimental Protocols
The MIC data presented in this guide are primarily determined using the following standard laboratory methods:
Agar Dilution Method
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.
Principle: A series of agar plates, each containing a different, twofold-diluted concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after incubation.
Detailed Methodology:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic (this compound or Ceftriaxone) is prepared at a known high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution is made to achieve the desired concentration range for the test.
-
Incorporation into Agar: A specific volume of each antibiotic dilution is mixed with molten Mueller-Hinton agar (or another appropriate agar medium) and poured into sterile petri dishes. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: The test bacterium is grown to a specific turbidity, equivalent to a 0.5 McFarland standard, to ensure a standardized bacterial concentration.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The plates are examined for the presence or absence of bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that prevents any visible growth.
Broth Microdilution Method
The broth microdilution method is another widely used technique for MIC determination and is amenable to automation.
Principle: This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth after incubation.
Detailed Methodology:
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A series of twofold dilutions of the antibiotic is prepared directly in the wells containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, similar to the agar dilution method, to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antibiotic in which no turbidity is observed.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of cephalosporins and a typical experimental workflow for MIC determination.
Caption: Mechanism of action of cephalosporin antibiotics.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Comparative Study Using MIC Test for this compound and other First Generation Cephalosporins -Korean Journal of Clinical Pharmacy | Korea Science [koreascience.kr]
- 2. Microbiological activity of this compound as compared to cefazolin and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefazedone and Other First-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cefazedone with other prominent first-generation cephalosporins, including Cefazolin, Cephalothin, Cephalexin, and Cefadroxil. The following sections detail their comparative antibacterial activity, pharmacokinetic profiles, and the underlying experimental methodologies.
Antibacterial Spectrum: A Quantitative Comparison
The in vitro efficacy of this compound against various bacterial strains has been evaluated in comparison to other first-generation cephalosporins. The data, presented in terms of Minimum Inhibitory Concentration (MIC), is summarized below. Lower MIC values indicate greater antibacterial potency.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Other First-Generation Cephalosporins
| Bacterium | This compound | Cefazolin | Cephalothin | Cephalexin | Cefadroxil |
| Staphylococcus aureus (MSSA) | 0.25 - 2 | 0.25 - 1 | 0.25 - 2 | 2 | 2 |
| Staphylococcus epidermidis | 0.5 | 0.5 | 1 | - | - |
| Streptococcus pyogenes | ≤0.06 - 0.5 | ≤0.06 - 0.25 | ≤0.06 - 0.5 | - | - |
| Streptococcus pneumoniae | 0.25 - 2 | 0.25 - 1 | 1 - 4 | - | - |
| Escherichia coli | 2 - 16 | 4 - 16 | 4 - 32 | - | - |
| Klebsiella pneumoniae | 2 - 8 | 2 - 8 | 4 - 16 | - | - |
| Proteus mirabilis | 2 - 16 | 4 - 16 | 8 - 64 | - | - |
Studies indicate that this compound demonstrates potent activity against Gram-positive cocci, comparable or in some cases superior to other first-generation cephalosporins.[1][2] Against certain Gram-negative bacilli like E. coli and Klebsiella species, this compound showed marked superiority to Cefazolin in some experimental infection models.[3] The antibacterial activity of this compound is largely similar to that of Cephalothin.[4]
Pharmacokinetic Profiles: A Side-by-Side Look
The pharmacokinetic properties of a drug are critical to its clinical efficacy. The following table compares key pharmacokinetic parameters of this compound and other first-generation cephalosporins in humans.
Table 2: Comparative Pharmacokinetic Parameters of First-Generation Cephalosporins in Humans
| Parameter | This compound | Cefazolin | Cephalothin | Cephalexin | Cefadroxil |
| Route of Administration | IV/IM | IV/IM | IV/IM | Oral | Oral |
| Peak Serum Concentration (Cmax) | ~175 µg/mL (2g IV)[5] | ~185 µg/mL (1g IV) | ~70 µg/mL (1g IV) | ~39 mg/L (1g oral) | ~33 mg/L (1g oral) |
| Time to Peak (Tmax) | ~30 min (IV infusion) | ~5 min (IV) | ~5 min (IV) | ~1 hour | ~1.5 - 2.0 hours |
| Elimination Half-life (t½) | 1.5 - 1.8 hours | 1.8 hours | 0.5 hours | ~0.7 - 1.1 hours | ~1.5 - 2.0 hours |
| Protein Binding | Data not available | ~86% | ~65% | ~10-15% | ~20% |
| Excretion (unchanged in urine) | High | ~100% | High | >90% | >90% |
Pharmacokinetic studies have shown that this compound and Cefazolin have nearly identical pharmacokinetic profiles. This compound is noted for its relatively long serum elimination half-life and a favorable concentration ratio between the central and peripheral (tissue) compartments when compared to Cefazolin.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, first-generation cephalosporins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the irreversible acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. The disruption of the cell wall integrity leads to cell lysis and bacterial death.
Experimental Protocols
The data presented in this guide are based on standardized and widely accepted experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity is predominantly determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Pharmacokinetic Analysis
Pharmacokinetic parameters are typically determined in healthy human volunteers through a crossover study design.
-
Drug Administration: A single dose of the cephalosporin is administered intravenously (IV) or intramuscularly (IM). For oral cephalosporins, the drug is administered after a standardized fasting period.
-
Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration.
-
Drug Concentration Analysis: The concentration of the antibiotic in the plasma or serum is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion
This compound is a first-generation cephalosporin with a potent antibacterial activity profile, particularly against Gram-positive bacteria, that is comparable and in some instances superior to other drugs in its class. Its pharmacokinetic profile, closely resembling that of the widely used Cefazolin, suggests its potential as a valuable therapeutic alternative. The choice of a specific first-generation cephalosporin should be guided by the susceptibility of the target pathogen, the site of infection, and the pharmacokinetic characteristics of the drug.
References
- 1. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound with cefazolin and cephalothin in treatment of experimental infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pharmacokinetic and Pharmacodynamic Study on Intravenous this compound Sodium in Patients with Community-acquired Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cefazedone and Ampicillin: An Analysis for Potential Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cephalosporin antibiotic cefazedone and the penicillin-class antibiotic ampicillin. While direct experimental studies on the combination of this compound and ampicillin are not available in the reviewed literature, this document aims to provide a foundational resource by summarizing the individual characteristics of each drug. Furthermore, by examining studies of ampicillin in combination with other cephalosporins, we can explore the potential rationale and experimental frameworks for future investigations into a this compound-ampicillin pairing.
Individual Compound Profiles
A summary of the antimicrobial activity and key pharmacokinetic parameters of this compound and ampicillin is presented below. This data is essential for considering the potential for synergistic interactions and for designing hypothetical combination studies.
Table 1: Comparative Antimicrobial Spectrum and Potency
| Feature | This compound | Ampicillin |
| Class | Cephalosporin (First-generation) | Penicillin (Aminopenicillin) |
| Primary Spectrum | Gram-positive cocci, some Gram-negative bacilli | Broad-spectrum: Gram-positive and Gram-negative bacteria |
| Activity against Enterococci | Moderately effective at 16 µg/mL.[1] | Often used in combination for Enterococcus infections. |
| Activity against E. coli | Active, but resistance can be an issue. | Susceptibility varies; often combined with a β-lactamase inhibitor. |
| Activity against Klebsiella pneumoniae | Active, but resistance can be an issue. | Often resistant due to β-lactamase production. |
| Activity against Proteus mirabilis | Active. | Generally susceptible. |
| Activity against Staphylococci | Active against methicillin-susceptible strains. | Active against penicillin-susceptible strains. |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Ampicillin |
| Administration | Intravenous, Intramuscular[2][3] | Oral, Intravenous, Intramuscular |
| Serum Half-life | ~1.6 hours (IV), ~1.8 hours (IM)[2] | ~1-1.5 hours |
| Protein Binding | High | ~20% |
| Elimination | Primarily renal | Primarily renal |
| Tissue Distribution | Favorable concentration ratio in peripheral vs. central compartments.[2] | Widely distributed into tissues and fluids. |
Rationale for Potential Combination: Insights from Ampicillin-Cephalosporin Studies
The combination of a penicillin and a cephalosporin, both β-lactam antibiotics, can lead to synergistic effects, particularly against bacteria with specific penicillin-binding protein (PBP) profiles. For instance, the combination of ampicillin and ceftriaxone has been shown to be effective against Enterococcus faecalis. This synergy is often attributed to the complementary binding of the two drugs to different PBPs, which are essential enzymes in bacterial cell wall synthesis.
While direct evidence is lacking for this compound, its activity against enterococci, a group of bacteria for which ampicillin combinations are often employed, suggests a potential area for investigation. A key consideration would be whether this compound and ampicillin exhibit differential binding to the PBPs of target organisms, which could lead to enhanced bactericidal activity.
Experimental Protocols for Evaluating a Novel Antibiotic Combination
To rigorously assess the potential of a this compound and ampicillin combination, a series of in vitro and in vivo experiments would be required. The following protocols are based on standard methodologies described in the literature for similar antibiotic combination studies.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to evaluate the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the this compound-ampicillin combination against various bacterial isolates.
Methodology:
-
Prepare a series of two-fold dilutions of this compound and ampicillin in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory.
-
Each well will contain a unique combination of this compound and ampicillin concentrations.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of the individual agents.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC of the combination is defined as the lowest concentration of the drugs that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC_A = MIC of drug A in combination / MIC of drug A alone; FIC_B = MIC of drug B in combination / MIC of drug B alone.
-
Calculate the FIC index: FIC Index = FIC_A + FIC_B.
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
In Vitro Synergy Testing: Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of an antibiotic combination over time.
Objective: To assess the rate of bacterial killing by the this compound-ampicillin combination.
Methodology:
-
Prepare tubes of broth containing a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Add this compound and/or ampicillin at concentrations informed by the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without antibiotics.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each drug combination and control.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
In Vivo Efficacy: Murine Infection Model
A murine infection model can provide preliminary data on the in vivo efficacy of the antibiotic combination.
Objective: To evaluate the therapeutic efficacy of the this compound-ampicillin combination in a relevant animal model of infection.
Methodology:
-
Induce an infection in mice with a target pathogen (e.g., intraperitoneal injection of a bacterial suspension to create a sepsis model).
-
Divide the mice into treatment groups: vehicle control, this compound alone, ampicillin alone, and this compound-ampicillin combination.
-
Administer the antibiotics at clinically relevant doses and schedules.
-
Monitor the mice for survival over a set period (e.g., 7 days).
-
At the end of the study, or at predetermined time points, euthanize a subset of animals to determine bacterial burden in relevant tissues (e.g., spleen, liver, blood).
-
Compare survival rates and bacterial loads between the treatment groups to assess the in vivo effect of the combination.
Visualizing Mechanisms and Workflows
Mechanism of Action of β-Lactam Antibiotics
Caption: Mechanism of action for β-lactam antibiotics.
Experimental Workflow for Evaluating a Novel Antibiotic Combination
Caption: A logical workflow for investigating a novel antibiotic combination.
Conclusion
While there is a lack of direct studies on the combination of this compound and ampicillin, this guide provides a comparative framework based on their individual properties and insights from ampicillin's use with other cephalosporins. The provided experimental protocols and workflows offer a roadmap for future research to determine if a this compound-ampicillin combination could be a viable therapeutic option. Such studies would be crucial to establish any synergistic effects and to define the potential clinical utility of this novel antibiotic pairing.
References
- 1. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology phase I of this compound, a new cephalosporin, in healthy volunteers. II. Pharmacokinetics in comparison with cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology phase I of this compound, a new cephalosporin, in healthy volunteers. I. Tolerance in comparison with cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Cefazedone Analysis: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for Cefazedone against established High-Performance Liquid Chromatography (HPLC-UV) and UV-Visible Spectrophotometry methods for the structurally similar cephalosporin, Cefazolin. The experimental data and protocols presented herein offer a comprehensive resource for method selection and validation in a quality control setting.
This guide delves into the critical performance characteristics of each analytical method, focusing on accuracy and precision. By presenting the methodologies and quantitative data side-by-side, researchers can make informed decisions based on the specific requirements of their analytical challenges, whether it be the high sensitivity of mass spectrometry or the robustness and accessibility of UV-based detection.
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for the this compound HPLC-MS/MS method and two representative Cefazolin HPLC-UV methods, as well as a Cefazolin UV-Vis Spectrophotometric method. This allows for a direct comparison of their accuracy, precision, and other critical performance metrics.
| Parameter | This compound HPLC-MS/MS | Cefazolin HPLC-UV Method 1 | Cefazolin HPLC-UV Method 2 | Cefazolin UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 90.8 - 91.0%[1] | 98.35 - 100.86%[2] | Not explicitly stated as % recovery, but method demonstrated satisfactory accuracy[3][4] | Mean recovery of 100.16% |
| Precision (RSD) | Intra-day: < 7.2%, Inter-day: < 7.2%[1] | Intra-day RSD: < 2%, Inter-day RSD: < 2% | Repeatability (intra-assay) RSD: < 2.0% | Repeatability (intraday) RSD: 0.32% |
| Linearity Range | 0.20 - 401.12 µg/mL | 5 - 100 µg/mL | 30 - 80 µg/mL | 8 - 28 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated | > 0.9995 | 0.9999 | 0.9999 |
| Limit of Quantification (LOQ) | 0.20 µg/mL | 43.09 ng/mL | Calculated as 10 σ/S | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 12.92 ng/mL | Calculated as 3 σ/S | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the referenced analytical techniques are provided below to enable replication and adaptation for specific laboratory needs.
This compound HPLC-MS/MS Method
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Column: Ultimate XB-CN (2.1 mm × 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and 20 mM ammonium acetate in 0.1% formic acid in water (15:85, v/v).
-
Flow Rate: Not explicitly stated.
-
Detection: Electrospray ionization in positive ion multiple reaction-monitoring mode (MRM), monitoring the transitions m/z 548.2 → 344.1 for this compound.
-
Internal Standard: Metronidazole, monitoring the transition m/z 172.2 → 128.1.
-
Sample Preparation: As this method was developed for plasma samples, a suitable extraction procedure such as protein precipitation would be employed.
Cefazolin HPLC-UV Method 1
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Hibar® µBondapak® C18.
-
Mobile Phase: A mixture of acetonitrile and monobasic sodium phosphate buffer (17:83, v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
Cefazolin HPLC-UV Method 2
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of purified water and acetonitrile (60:40 v/v), with the pH adjusted to 8 with triethylamine.
-
Flow Rate: 0.5 mL/minute.
-
Detection: UV detection at 270 nm.
-
Injection Volume: 10 µL.
Cefazolin UV-Vis Spectrophotometric Method
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Purified water.
-
Wavelength: 270 nm.
-
Procedure: A stock solution of Cefazolin sodium is prepared in purified water. Serial dilutions are made to fall within the linear range of the instrument. The absorbance of the sample solutions is measured against a purified water blank. The concentration is determined from a calibration curve.
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical flow of a typical HPLC method validation process, as guided by international regulatory standards.
Caption: A flowchart outlining the key stages of HPLC method validation.
References
- 1. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. scielo.br [scielo.br]
- 4. repositorio.unesp.br [repositorio.unesp.br]
Cross-Reactivity of Cefazedone in Immunological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cefazedone's cross-reactivity profile in immunological assays. Due to the limited availability of direct quantitative data for this compound, this document synthesizes findings on its potential for allergic reactions, general principles of cephalosporin cross-reactivity, and the experimental methodologies used for their assessment.
Introduction to this compound
This compound is a first-generation cephalosporin antibiotic. Studies have compared its antibacterial efficacy against other cephalosporins, demonstrating its potent inhibitory effect against various bacterial strains. For instance, in experimental infections in mice, this compound showed marked superiority to cefazolin against strains of Staphylococci, Streptococci, E. coli, and Klebsiella.[1] It was also found to be highly superior to cephalothin against all tested organisms in the same study.[1] Another study highlighted that this compound had the most potent inhibitory effect against Gram-positive strains when compared to other first-generation cephalosporins like cefazolin, cefalexin, and others.[2]
Immunological Cross-Reactivity of this compound
Direct and extensive quantitative data on the cross-reactivity of this compound in various immunological assays is limited in the available literature. However, existing studies and the broader understanding of cephalosporin allergies provide important insights.
One study investigated allergic reactions to this compound in patients with known penicillin allergies. It was found that group allergic reactions against this compound are possible in individuals with a primary allergy to penicillin derivatives or other beta-lactam antibiotics.[3] This suggests a potential for cross-reactivity that warrants careful consideration in clinical and diagnostic settings.
The Role of Side Chains in Cephalosporin Cross-Reactivity
The cross-reactivity among cephalosporins, and between cephalosporins and penicillins, is primarily determined by the similarity of their R1 and R2 side chains, with the R1 side chain being the major factor.[4] Allergic reactions to cephalosporins are often due to IgE antibodies that recognize these side chains. Therefore, patients with an allergy to one cephalosporin may tolerate another with a different side chain.
Cephalosporin hypersensitivity is not considered a class-wide effect. The risk of cross-reactivity between penicillins and cephalosporins is lower than previously thought, especially with second and third-generation cephalosporins that have different side chains from penicillins.
Comparative Data Summary
Due to the scarcity of specific quantitative data for this compound cross-reactivity in immunological assays, a direct comparative table is not feasible. The table below summarizes the types of immunological assays commonly used to assess cephalosporin cross-reactivity in general.
| Immunological Assay Type | Purpose | Common Analytes | Key Considerations for Cephalosporins |
| Skin Prick Test (SPT) | To detect IgE-mediated immediate hypersensitivity. | Diluted solutions of native cephalosporins. | Non-irritating test concentrations must be used. Lack of standardized reagents for many cephalosporins. |
| Intradermal Test (IDT) | To detect IgE-mediated immediate hypersensitivity with higher sensitivity than SPT. | Further diluted solutions of native cephalosporins. | Higher risk of systemic reactions compared to SPT. Non-irritating concentrations are crucial. |
| Patch Test | To diagnose delayed-type (T-cell mediated) hypersensitivity reactions. | Cephalosporins in an appropriate vehicle. | Useful for assessing cell-mediated cross-reactivity. A negative test does not definitively rule out tolerability. |
| Radioallergosorbent Test (RAST) / ImmunoCAP | In vitro test to measure specific IgE antibodies in serum. | Cephalosporin-specific solid phase allergens. | Limited availability of commercial assays for many cephalosporins. Sensitivity can be variable. |
| Drug Provocation Test (DPT) / Oral Challenge | To confirm or exclude hypersensitivity under controlled conditions. | The specific cephalosporin in graded doses. | Considered the gold standard but carries the risk of inducing a severe allergic reaction. |
Experimental Protocols
Skin Testing Protocol for Cephalosporin Allergy Assessment
-
Patient Selection: Patients with a clinical history of an immediate hypersensitivity reaction to a cephalosporin.
-
Informed Consent: Obtain written informed consent after explaining the risks and benefits.
-
Controls: Use a positive control (e.g., histamine) and a negative control (e.g., saline).
-
Skin Prick Testing (SPT):
-
Apply a drop of the test solution (e.g., a non-irritating concentration of the cephalosporin, typically 1-2 mg/mL) on the forearm.
-
Prick the skin through the drop with a lancet.
-
Read the result after 15-20 minutes. A wheal of ≥3 mm larger than the negative control is considered positive.
-
-
Intradermal Testing (IDT):
-
If SPT is negative, proceed to IDT.
-
Inject approximately 0.02-0.05 mL of a more diluted cephalosporin solution (e.g., 0.02 mg/mL, up to a non-irritating concentration) intradermally to raise a small bleb.
-
Read the result after 15-20 minutes. An increase in wheal diameter of ≥3 mm from the initial bleb is considered positive.
-
Graded Drug Provocation Test (Oral Challenge) Protocol
-
Environment: Performed in a clinical setting with emergency resuscitation equipment and trained personnel.
-
Procedure:
-
Administer an initial dose that is a fraction of the therapeutic dose (e.g., 1/100th to 1/10th).
-
Observe the patient for a specified period (e.g., 30-60 minutes).
-
If no reaction occurs, administer a larger dose (e.g., 1/10th of the therapeutic dose).
-
Continue with escalating doses until the full therapeutic dose is administered.
-
-
Monitoring: Continuously monitor vital signs and observe for any signs of an allergic reaction.
Visualizations
Experimental Workflow for Assessing Cephalosporin Cross-Reactivity
Caption: Workflow for Investigating Cephalosporin Cross-Reactivity.
Generalized IgE-Mediated Allergic Reaction Pathway to Cephalosporins
References
- 1. Comparison of this compound with cefazolin and cephalothin in treatment of experimental infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study Using MIC Test for this compound and other First Generation Cephalosporins -Korean Journal of Clinical Pharmacy | Korea Science [koreascience.kr]
- 3. Investigations on group allergy reactions to this compound in patients with penicillin allergy of the anaphylactic type (type I) and of the delayed type (type IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cefazedone Performance in Diverse Bacterial Growth Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cefazedone's antibacterial performance in different growth media, supported by available experimental data. It also contrasts its efficacy with other relevant cephalosporins. This document is intended to assist researchers in designing and interpreting antimicrobial susceptibility testing and to offer insights for drug development.
Executive Summary
This compound, a first-generation cephalosporin, demonstrates robust activity against a range of Gram-positive and select Gram-negative bacteria.[1] Its efficacy, however, is not static and can be influenced by the composition of the surrounding medium. While direct comparative studies of this compound across a wide array of standard laboratory growth media are not extensively detailed in publicly available literature, existing research indicates that the bactericidal activity of this compound is variable in different biological fluids, being more potent in serum and bile than in nutrient broth and less active in urine.[2] This underscores the critical role of the growth environment in modulating antibiotic performance. The standard medium for antimicrobial susceptibility testing is Mueller-Hinton broth or agar, but it is crucial to recognize that nutrient composition can significantly alter experimental outcomes.[3][4][5]
Comparative Performance of this compound
While specific data comparing this compound across a panel of standard laboratory media is limited, its performance relative to other cephalosporins has been documented.
Table 1: Comparative In Vitro Activity of this compound and Other First-Generation Cephalosporins
| Antibiotic | Geometric Mean MIC (µg/mL) - Gram-positive strains | Geometric Mean MIC (µg/mL) - Staphylococcus aureus strains |
| This compound (CZD) | 0.386 | 0.340 |
| Cefazolin (CEZ) | 0.894 | 0.534 |
| Ceftezole (CTZ) | 0.748 | 0.442 |
| Cefadroxil (CDX) | 3.399 | 4.126 |
| Methylol Cephalexin (CEX) | 6.073 | 6.145 |
| Cephradine (CED) | 7.884 | 10.51 |
| Cefotaxime (CTX) (Second Gen) | 1.502 | 2.500 |
Data adapted from a study determining the Minimum Inhibitory Concentration (MIC) by the two-fold serial agar dilution method. The specific growth medium used was not detailed in the abstract.
As evidenced by the data, this compound exhibits the most potent inhibitory effect against Gram-positive strains, including Staphylococcus aureus, when compared to other first-generation cephalosporins. Against Gram-negative strains, this compound demonstrated better antibacterial activity than Cefazolin, Cefadroxil, Ceftezole, and Cephradine.
The Influence of Growth Media on Antibiotic Efficacy
The composition of bacterial growth media can significantly impact the measured efficacy of antibiotics. Rich media may contain components that can antagonize or synergize with the antibiotic, while minimal media may alter bacterial metabolism in ways that affect susceptibility. For instance, the bactericidal activity of this compound has been shown to be higher in serum and bile compared to nutrient broth. This suggests that the protein and nutrient composition of these biological fluids may enhance the drug's performance. Conversely, the chemical environment of urine appears to diminish its activity.
Experimental Protocols
The following are generalized but detailed methodologies for key experiments cited in the evaluation of this compound's performance.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared and sterilized according to the manufacturer's instructions.
-
Antibiotic Dilution Series: A two-fold serial dilution of this compound is prepared. Each dilution is then added to a separate aliquot of molten agar.
-
Plate Pouring: The agar-antibiotic mixtures are poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a sterile broth.
-
Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Bactericidal Activity Assessment
This experiment determines the concentration of an antibiotic that kills a specific proportion (usually 99.9%) of a bacterial population.
-
Broth Culture Preparation: A standardized bacterial suspension is prepared in a suitable broth medium (e.g., Nutrient Broth, Mueller-Hinton Broth).
-
Antibiotic Exposure: this compound is added to the broth cultures at various concentrations.
-
Incubation: The cultures are incubated, and samples are taken at different time points (e.g., 0, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on antibiotic-free agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: The rate of bacterial killing is calculated for each this compound concentration.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.
Caption: this compound inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins.
References
- 1. Microbiological activity of this compound as compared to cefazolin and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical role of growth medium for detecting drug interactions in Gram-negative bacteria that model in vivo responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth media and assay plate material can impact on the effectiveness of cationic biocides and antibiotics against different bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eukaryotic cell culture media affect macrolide minimum inhibitory concentrations but not resistance interpretation for foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Cefazedone MIC Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) data for Cefazedone, a first-generation cephalosporin antibiotic. The information is intended to offer objective insights into its performance against various bacterial pathogens, supported by available experimental data.
Executive Summary
This compound demonstrates notable in vitro activity, particularly against Gram-positive bacteria. This guide synthesizes available MIC data to compare its efficacy with other cephalosporins and provides detailed experimental protocols for an accurate understanding and replication of susceptibility testing methods. Visual representations of the drug's mechanism of action and experimental workflows are included to facilitate comprehension.
Comparative MIC Data
The following tables summarize the available quantitative MIC data for this compound against various bacterial strains. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are presented where data is available.
| Gram-Positive Bacteria | This compound | Cefazolin | Ceftezole | Cephalothin |
| Staphylococcus aureus | 0.340 | 0.534 | 0.442 | - |
| Geometric Mean MIC (µg/mL)[1] | ||||
| Gram-Positive Strains | 0.386 | 0.894 | 0.748 | - |
| Geometric Mean MIC (µg/mL)[1] | ||||
| Enterococci | 16 | - | - | Ineffective |
| MIC (µg/mL) for 100% inhibition[2] |
Note: Data for a wider range of pathogens, including specific MIC50 and MIC90 values for Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, is limited in publicly available literature. The provided data is based on a comparative study of first-generation cephalosporins.[1] this compound's antibacterial activity is reported to be largely comparable to that of cephalothin.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the generation of MIC data. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method determines the minimum inhibitory concentration of an antimicrobial agent in a liquid medium.
a. Preparation of Antimicrobial Solutions:
-
A stock solution of this compound is prepared at a concentration of at least 10 times the highest concentration to be tested.
-
Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
b. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) and adjust the turbidity to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium.
a. Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Incorporate each dilution into molten Mueller-Hinton Agar (MHA) at a ratio of 1 part antimicrobial dilution to 9 parts agar.
-
Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.
b. Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
c. Inoculation and Incubation:
-
Using a multipoint replicator, spot-inoculate the prepared bacterial suspension onto the surface of each agar plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16 to 20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth, a faint haze, or a single colony.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Beta-lactam antibiotics, including this compound, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. They act as structural analogs of D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan chains. This structural mimicry allows them to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan. The irreversible acylation of the PBP active site by the beta-lactam antibiotic inhibits its transpeptidase activity, preventing the final step of cell wall synthesis and ultimately leading to cell lysis.
Caption: this compound's mechanism of action, inhibiting bacterial cell wall synthesis.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound involves several key steps, from the preparation of materials to the final interpretation of results. The process ensures standardized and reproducible assessment of the antibiotic's efficacy against specific bacterial isolates.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
A Comparative Guide to the Reproducibility of Cefazedone Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the available experimental data on the first-generation cephalosporin, Cefazedone. By summarizing key findings from various in vitro and clinical studies, this document aims to offer an objective comparison of this compound's performance and support the reproducibility of related experiments.
Executive Summary
This compound is a semisynthetic cephalosporin with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.[1][3] This guide compiles and compares data from multiple studies to provide a clear understanding of its efficacy and safety profile. While direct studies on the reproducibility of this compound experiments are not prevalent in the public domain, a comparative analysis of existing independent studies can provide insights into the consistency of its reported effects.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of this compound has been evaluated in several studies, primarily through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. A comparison of these findings provides a basis for assessing the reproducibility of its antibacterial spectrum.
Table 1: Comparative In Vitro Activity of this compound and Cephalothin
| Bacterial Species | This compound MIC (µg/mL) | Cephalothin MIC (µg/mL) | Reference |
| Enterococci | 16 (effective) | Ineffective | [4] |
Note: The provided search results offer limited specific MIC values for a direct multi-study comparison. The table above reflects the qualitative comparison found in the available literature.
One study involving 358 bacterial strains found that the antibacterial activity of this compound largely corresponds to that of cephalothin. However, a notable difference was observed in its activity against enterococci, where this compound was effective at a concentration of 16 µg/ml, while cephalothin was completely ineffective. The results from the dilution broth technique for determining MIC values were reported to be in good correlation with the agar diffusion test results, suggesting internal consistency within the study's methodology.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of this compound in treating a variety of bacterial infections.
Table 2: Summary of Clinical Trial Outcomes for this compound
| Indication | Number of Patients | Dosage | Efficacy (Very Good/Good Results) | Reference |
| Various Infections (UTIs, Respiratory, etc.) | 699 | 2-4 g/day (IV) | 90.5% | |
| Gynecological and Urinary Tract Infections | 75 | 2-4 g/day (IV) | 94.7% (28 very good, 43 good) | |
| Community-Acquired Pneumonia | 10 | 2 g q12h (IV) | 80% cured |
A large-scale clinical evaluation involving 699 patients with various infections, including urinary tract, respiratory tract, and surgical infections, reported "very good and good results" in 90.5% of cases. Another study focusing on 75 patients with gynecological and urinary tract infections showed a high success rate, with all initially identified pathogens being eliminated after treatment. In a smaller study on patients with community-acquired pneumonia, 8 out of 10 patients were cured. The consistent reporting of high efficacy rates across different studies and patient populations suggests a reproducible clinical benefit.
The tolerance of this compound has also been assessed. A study comparing it to cefazolin in healthy volunteers found its systemic and local tolerance to be very good and comparable to cefazolin.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. The inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis due to osmotic pressure.
Caption: Mechanism of action of this compound.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are representative protocols based on the information available in the cited studies.
In Vitro Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity.
Protocol:
-
Bacterial Strains: Obtain and culture the desired bacterial strains according to standard laboratory procedures.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial suspension, typically adjusted to a 0.5 McFarland standard.
-
Antibiotic Dilution: Prepare serial twofold dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate the diluted this compound solutions with the prepared bacterial suspension.
-
Incubation: Incubate the inoculated tubes or microplates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
Navigating the Landscape of Cefazedone Susceptibility Testing: A Guide to Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of antimicrobial susceptibility testing (AST) is paramount. This guide provides a comprehensive overview of the methodologies for Cefazedone susceptibility testing, offering a framework for understanding inter-laboratory variability and comparing testing platforms. While direct inter-laboratory proficiency studies specifically for this compound are not widely published, this document synthesizes established principles from leading standards organizations and performance data from similar cephalosporins to guide robust testing protocols.
A cornerstone of reliable antimicrobial susceptibility testing is the adherence to standardized methods and rigorous quality control. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary sources for globally recognized standards in this field. These organizations provide detailed protocols and interpretive criteria to ensure that results are comparable across different laboratories.
Standardized Methodologies: The Foundation of Comparability
The two most widely accepted reference methods for determining antimicrobial susceptibility are broth microdilution (BMD) and disk diffusion. These methods form the basis against which other, often automated, systems are validated.
Broth Microdilution (BMD)
The BMD method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The procedure involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, to which a standardized bacterial inoculum is added. After incubation, the wells are visually inspected for turbidity to determine the MIC.
Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate uniformly inoculated with the test organism. During incubation, the antimicrobial diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated to MIC values and interpretive categories (Susceptible, Intermediate, or Resistant) using criteria established by standards organizations like CLSI and EUCAST. An early in-vitro study of this compound demonstrated a good correlation between the MIC values obtained by the broth dilution technique and the results from agar diffusion tests[1].
Performance of Different Testing Platforms
While manual methods are the reference standard, many clinical and research laboratories utilize automated systems for higher throughput and standardization. The performance of these systems can be a source of inter-laboratory variability. Studies comparing these systems for other cephalosporins provide insights into potential performance characteristics for this compound.
Automated systems like Vitek 2 (bioMérieux), Phoenix (BD), and MicroScan (Beckman Coulter) offer rapid results and high reproducibility. However, their accuracy can vary depending on the specific organism and antimicrobial agent being tested. For instance, studies on other beta-lactams have shown high levels of categorical agreement with reference methods, but also instances of very major errors (false susceptibility) and major errors (false resistance)[2][3]. Therefore, it is crucial for laboratories to perform their own validation studies when implementing an automated system for this compound testing.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. The following sections outline the standardized procedures for broth microdilution and disk diffusion testing.
Broth Microdilution Protocol (CLSI M07)
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound powder of known potency in a suitable solvent.
-
Preparation of Microdilution Plates: Dispense the appropriate volumes of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into the wells of a microtiter plate. Prepare two-fold serial dilutions of the this compound stock solution in the plate to achieve the desired final concentration range.
-
Inoculum Preparation: From a pure culture of the test organism grown overnight on an appropriate agar plate, select 3-5 well-isolated colonies. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Protocol (CLSI M02)
-
Inoculum Preparation: Prepare a standardized inoculum as described in step 3 of the Broth Microdilution Protocol.
-
Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Application of Disks: Aseptically apply a this compound-impregnated disk (containing a specified amount of the drug) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate them at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the interpretive criteria published in the most recent CLSI M100 or EUCAST breakpoint tables.
Quality Control
Regular quality control (QC) is critical for ensuring the accuracy of AST results. This involves testing reference strains with known susceptibility profiles (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853). The resulting MIC or zone diameter values must fall within the acceptable ranges defined by CLSI or EUCAST. Any deviation requires investigation and corrective action.
Data Presentation: A Comparative Overview
The following tables present example data illustrating how results from an inter-laboratory comparison of different AST methods for a representative cephalosporin might be summarized. Note: This is illustrative data, as specific inter-laboratory comparison data for this compound is not publicly available.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison for a Representative Cephalosporin
| Method | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Essential Agreement (%)* |
| Broth Microdilution (Reference) | 100 | 2 | 8 | ≤0.5 - >32 | - |
| Automated System A | 100 | 2 | 8 | ≤0.5 - >32 | 96 |
| Automated System B | 100 | 2 | 16 | ≤0.5 - >32 | 94 |
| Gradient Strip | 100 | 2 | 8 | ≤0.5 - >32 | 97 |
*Essential agreement is typically defined as the MIC value being within ±1 two-fold dilution of the reference method.
Table 2: Categorical Agreement and Error Rate Comparison for a Representative Cephalosporin
| Method | Categorical Agreement (%) | Very Major Error (%) | Major Error (%) | Minor Error (%) |
| Automated System A | 95 | 1.5 | 2.0 | 1.5 |
| Automated System B | 93 | 2.5 | 1.5 | 3.0 |
| Disk Diffusion | 96 | 1.0 | 1.0 | 2.0 |
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols and the logical relationship between different testing methods.
Caption: Workflow for Broth Microdilution (BMD) Susceptibility Testing.
Caption: Workflow for Disk Diffusion (Kirby-Bauer) Susceptibility Testing.
References
- 1. biopharmaapac.com [biopharmaapac.com]
- 2. Performance of automated antimicrobial susceptibility testing for the detection of antimicrobial resistance in gram-negative bacteria: a NordicAST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Option for Antibiotic Susceptibility Testing in Clinical Practice: Performance Evaluation of AutoMic-i600 Automatic System Based on Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cefazedone
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Cefazedone, a cephalosporin antibiotic, requires specific disposal procedures to mitigate the risks of environmental contamination and the development of antibiotic-resistant bacteria. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste.
Core Principle: Inactivation of the Active Pharmaceutical Ingredient (API)
The primary goal of this compound disposal is the complete inactivation of its active pharmaceutical ingredient before it enters the waste stream. Improper disposal can lead to the contamination of water systems, harming aquatic life and potentially contributing to the rise of antibiotic-resistant microorganisms. Therefore, this compound waste should be treated as hazardous chemical waste.
Recommended Disposal Protocols
Two primary methods are recommended for the inactivation and disposal of this compound waste in a laboratory setting: alkaline hydrolysis and thermal decomposition. The selection of the method depends on the form of the waste (liquid or solid) and the available facilities.
1. Alkaline Hydrolysis for Liquid Waste
This method is effective for aqueous solutions containing this compound, such as spent culture media, prepared stock solutions, or other liquid formulations. Alkaline hydrolysis works by breaking the β-lactam ring, which is essential for the antibiotic's activity, thus rendering it inactive.[1]
Experimental Protocol:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and chemically resistant container.
-
Alkaline Treatment: In a well-ventilated area, such as a chemical fume hood, add a 1 M sodium hydroxide (NaOH) solution to the this compound waste. The final concentration of NaOH in the waste solution should be at least 0.1 M.[1]
-
Inactivation Period: Gently stir the solution and allow it to stand for at least 24 hours to ensure complete hydrolysis and inactivation of the this compound.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid, such as 1 M hydrochloric acid (HCl).[1] It is crucial to monitor the pH carefully with a calibrated pH meter.
-
Final Disposal: Once neutralized, the treated liquid can typically be disposed of down the sanitary sewer, in accordance with local and institutional regulations. Always confirm your institution's specific policies for the disposal of neutralized chemical waste.
2. Thermal Decomposition for Solid and Liquid Waste
Thermal decomposition, through autoclaving or incineration, is a highly effective method for destroying the this compound molecule.[1]
Experimental Protocol:
-
For Liquid Waste (Aqueous Solutions):
-
Collection: Collect the liquid waste in an autoclavable container.
-
Autoclaving: Process the waste through a standard autoclave cycle (typically 121°C for at least 30 minutes). Note that while autoclaving destroys pathogens, it may not completely degrade all antibiotics.[2] However, for many cephalosporins, this is an effective inactivation method.
-
Final Disposal: After autoclaving and allowing the liquid to cool, it can generally be disposed of down the sanitary sewer, pending local regulations.
-
-
For Solid Waste (Contaminated labware, expired powder):
-
Segregation: Collect all solid waste, including contaminated vials, plates, gloves, and other consumables, in a designated and clearly labeled hazardous waste container. Sharps should be placed in a puncture-resistant sharps container.
-
Packaging: Ensure the waste container is securely sealed.
-
Incineration: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. The preferred method for final disposal of solid pharmaceutical waste is high-temperature incineration at a licensed facility.
-
Quantitative Data for Disposal
| Parameter | Alkaline Hydrolysis | Thermal Decomposition (Autoclaving) |
| Target Waste | Liquid this compound solutions | Liquid and solid this compound waste |
| Reagent Concentration | Final concentration of 0.1 M NaOH | N/A |
| Treatment Time | Minimum 24 hours | Minimum 30 minutes |
| Treatment Temperature | Ambient | 121°C |
| Final pH | 6.0 - 8.0 | N/A |
Regulatory Compliance
It is imperative to adhere to all federal, state, and local regulations governing pharmaceutical and hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA). Always consult your institution's EHS department for specific guidelines and procedures.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram outlines the key steps and considerations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cefazedone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cefazedone, a cephalosporin antibiotic. Following these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards is recommended to protect against splashes and airborne particles.[1] |
| Skin | Chemical-impermeable Gloves and a Lab Coat | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and hands should be washed and dried after handling.[1] A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory | Full-face Respirator or Fume Hood | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] All handling of the solid compound should ideally be conducted in a certified chemical fume hood. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Ignition Sources: Remove all sources of ignition and use non-sparking tools to prevent fire.
Storage:
-
Container: Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from incompatible materials and foodstuff containers.
Spill Response Protocol
In the event of a this compound spill, a swift and organized response is necessary to contain the material and decontaminate the area.
For Small Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on appropriate PPE, including double gloves, a gown, and eye protection.
-
Containment: Cover the spill with absorbent material. If it is a powder, wet it first with a damp cloth or towel.
-
Cleanup: Use a scoop or tongs to collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area three times with a detergent solution followed by clean water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
For Large Spills:
-
Evacuate: Evacuate the area immediately.
-
Isolate: Isolate the spill area and prevent entry.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for assistance.
A spill kit should be readily accessible and include items such as absorbent pads, chemical-resistant gloves, safety goggles, a disposable gown, and hazardous waste bags.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Segregation: Segregate this compound waste from other waste streams. This includes unused product, contaminated PPE, and cleaning materials.
-
Containerization: Collect all this compound waste in a suitable, closed, and clearly labeled container.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste management contractor. Do not dispose of this compound down the drain.
-
Institutional Guidelines: Always consult and adhere to your institution's specific EHS protocols for chemical waste disposal.
Occupational Exposure Limits
There is currently no established Occupational Exposure Limit (OEL) for this compound. Therefore, it is crucial to handle this compound with a high degree of caution and to utilize the engineering controls and personal protective equipment outlined above to minimize any potential exposure.
This compound Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
